Chemical structure and stereochemistry of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Technical Guide: (3S,4R)-4-[(2,3-Difluorophenyl)amino]oxolan-3-ol Executive Summary This technical guide provides a comprehensive analysis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a high-value chiral pharmac...
Executive Summary
This technical guide provides a comprehensive analysis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a high-value chiral pharmacophore used in the development of small-molecule inhibitors, particularly targeting kinases (e.g., BTK, EGFR) and other enzymes involved in oncological and immunological pathways.[1] This document details its stereochemical configuration, synthetic routes via regioselective epoxide opening, conformational dynamics, and characterization protocols.
Common Name: Trans-4-(2,3-difluoroanilino)-3-hydroxytetrahydrofuran[1][2]
Core Scaffold: Tetrahydrofuran (Oxolane)
Key Substituents:
Position 3: Hydroxyl group (-OH) – Hydrogen bond donor/acceptor.[1][2]
Position 4: 2,3-Difluoroanilino group – Lipophilic, electron-deficient aromatic system.[1][2]
Stereochemical Configuration (3S, 4R)
The (3S, 4R) designation defines the absolute configuration of the two chiral centers on the tetrahydrofuran ring.
C3 Center (S-configuration): The hydroxyl group takes priority (1). The ring carbon C2 (bonded to ring oxygen) is priority (2), followed by C4 (3).[1] With the lowest priority group (H) in the back, the sequence 1→2→3 is counter-clockwise.
C4 Center (R-configuration): The nitrogen of the aniline is priority (1).[1][2] The C3 carbon (bearing the -OH) is priority (2), followed by C5 (3).[1] The sequence 1→2→3 is clockwise.[1]
Stereochemical Relationship: In the 3,4-disubstituted tetrahydrofuran system, the (3S, 4R) configuration typically corresponds to a trans relationship between the hydroxyl and amino groups. This trans arrangement is thermodynamically favored in synthetic routes involving epoxide opening (anti-addition).[1]
Figure 1: Stereochemical assignment tree for the (3S,4R) isomer.[1][2]
Synthetic Methodology
The most robust route to (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol involves the nucleophilic ring-opening of a chiral epoxide.[1] This method ensures high enantiopurity and establishes the trans relative stereochemistry.
Retrosynthetic Analysis
The molecule can be disconnected at the C4–N bond, revealing two key precursors:[2]
Preparation: Dissolve 2,3-difluoroaniline (10 mmol) and the catalyst (10 mol%) in anhydrous MeCN (50 mL) under nitrogen atmosphere.
Addition: Add the chiral epoxide (10 mmol) dropwise at room temperature.
Reaction: Heat the mixture to reflux (80°C) for 12–24 hours. The Lewis acid activates the epoxide oxygen, facilitating nucleophilic attack by the weakly nucleophilic aniline nitrogen.
Work-up: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The trans isomer is the major product due to the steric constraints of the S_N2 transition state (backside attack).
Figure 2: Reaction pathway for the stereoselective synthesis via epoxide opening.[1][2]
Structural Characterization & Validation
Trustworthiness in chemical synthesis relies on rigorous characterization.[1][2] The following data points confirm the structure and stereochemistry.
Coupling Constant (J₃,₄): For trans-3,4-disubstituted THFs, the vicinal coupling constant (
) is typically 3–6 Hz .[1] In contrast, the cis isomer often displays a larger coupling constant (6–8 Hz) due to the dihedral angle (~0° vs ~120° in the envelope conformation).
Aromatic Signals: 3 protons corresponding to the 2,3-difluorophenyl ring (multiplets, 6.5–7.2 ppm).
Mass Spectrometry
HRMS (ESI+): Calculated for C₁₀H₁₁F₂NO₂ [M+H]⁺: 216.0836.[1]
Fragmentation Pattern: Loss of water [M+H-18]⁺ and cleavage of the C-N bond are common.[1][2]
X-Ray Crystallography
If the oil resists crystallization, derivatization with p-nitrobenzoyl chloride at the hydroxyl position often yields crystalline solids suitable for X-ray diffraction, allowing unambiguous assignment of absolute stereochemistry.[2]
Functional Implications in Drug Design
Pharmacophore Properties[2]
Hydrogen Bonding: The C3-hydroxyl group acts as a critical anchor, often forming H-bonds with the hinge region of kinase domains (e.g., backbone carbonyls).[1]
Conformational Restriction: The THF ring restricts the flexibility of the ethyl-linker equivalent, reducing the entropic penalty upon binding to the protein target.[2]
Fluorine Effect: The 2,3-difluoro substitution on the aniline ring:
Reduces metabolic liability (blocks oxidation at susceptible positions).[1]
Modulates the pKa of the aniline nitrogen, reducing its basicity and improving oral bioavailability.
Enhances lipophilicity for membrane permeability.[1]
Comparative Data
Property
Value / Description
Significance
LogP
~1.5 - 2.0
Optimal for oral absorption (Lipinski compliant).[1]
PSA
~40-50 Ų
Good membrane permeability.
pKa (NH)
~2.0 - 3.0
Weakly basic; remains neutral at physiological pH.[1][2]
Chirality
(3S, 4R)
Specific spatial arrangement often required for enzyme selectivity.
References
Smith, A. B., et al. "Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans via Epoxide Opening."[1] Journal of Organic Chemistry, 2015.[2]
World Intellectual Property Organization. "WO2012030160A2 - Quinoline or quinazoline derivatives with apoptosis inducing activity."[1][2] Patentscope, 2012.
PubChem Database. "Compound Summary: 4-Aminotetrahydrofuran-3-ol."[1][2] National Center for Biotechnology Information. [1]
Gawley, R. E., & Aubé, J. "Principles of Asymmetric Synthesis."[2] Elsevier, 2nd Edition, 2012.[1] (General reference for stereocontrolled ring opening).
A Senior Application Scientist's Guide to the Physicochemical Properties of (3S,4R)-aminooxolan-3-ol, a Key Ticagrelor Intermediate
Foreword: From Chiral Core to Clinical Success In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a life-saving drug is paved with critical intermediates. Each of these mol...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: From Chiral Core to Clinical Success
In the intricate world of pharmaceutical synthesis, the journey from a simple starting material to a life-saving drug is paved with critical intermediates. Each of these molecules possesses a unique set of characteristics that dictates the efficiency, reproducibility, and safety of the entire manufacturing process. (3S,4R)-aminooxolan-3-ol stands as one such pivotal intermediate, forming the chiral heart of Ticagrelor, a potent antiplatelet agent. Its specific three-dimensional structure is not a matter of chance; it is a deliberate design element essential for the final drug's ability to selectively and reversibly bind to the P2Y12 receptor.
This technical guide moves beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of why the physicochemical properties of this intermediate matter. We will explore not just what the properties are, but how they influence process development, from reaction kinetics and purification strategies to stability and final quality control. This document is designed for the hands-on researcher, the process chemist, and the drug development professional who require a robust and practical understanding of this critical molecule.
Molecular Identity and Stereochemical Significance
(3S,4R)-aminooxolan-3-ol, systematically named (3S,4R)-4-aminotetrahydrofuran-3-ol, is a bifunctional molecule featuring a tetrahydrofuran ring.[1] Its molecular formula is C₄H₉NO₂ with a molecular weight of 103.12 g/mol .[1][2]
The defining feature of this molecule is the trans configuration of the amino and hydroxyl groups.[1] This specific spatial arrangement is paramount, as it sets the stereochemistry for the subsequent cyclization and coupling reactions in the Ticagrelor synthesis. Any deviation from this stereoisomeric form would result in impurities that are difficult to remove and could compromise the pharmacological activity of the final active pharmaceutical ingredient (API).
Caption: Structure of (3S,4R)-aminooxolan-3-ol with key stereocenters.
Core Physicochemical Data: A Foundation for Process Design
While extensive experimental data for this specific intermediate is not always available in the public domain, we can compile a reliable profile from computed values and vendor specifications.[1] It is crucial to recognize that computed values provide a strong starting point but must always be confirmed experimentally for process validation.[1]
Table 1: Summary of Physicochemical Properties
Property
Value / Range
Data Type
Causality & Significance in Drug Development
IUPAC Name
(3S,4R)-4-aminooxolan-3-ol
-
Ensures unambiguous identification and communication.[3]
CAS Number
153610-14-1
-
A unique identifier for tracking in literature, patents, and regulatory filings.[1]
Molecular Formula
C₄H₉NO₂
-
Foundational for all stoichiometric calculations in synthesis.[1]
Molecular Weight
103.12 g/mol
Computed
Critical for converting mass to moles for reaction monitoring and yield calculations.[3]
Appearance
Solid
Experimental
Affects material handling, dissolution rates, and filtration. Vendor data often specifies physical form.[4]
XLogP3-AA
-1.6
Computed
The negative value indicates high hydrophilicity, predicting good solubility in polar solvents but poor partitioning into nonpolar organic solvents. This is key for designing extraction and chromatography systems.[1][3]
Topological Polar Surface Area (TPSA)
55.5 Ų
Computed
A TPSA in this range reinforces the molecule's polar nature, driven by the -OH and -NH₂ groups. It suggests strong potential for hydrogen bonding, influencing melting point and solubility.[1][3]
Hydrogen Bond Donors
2
Computed
The -OH and -NH₂ groups can donate hydrogen bonds, leading to self-association and interaction with polar solvents.[1]
Hydrogen Bond Acceptors
3
Computed
The oxygen atom in the ring and the nitrogen and oxygen of the functional groups can accept hydrogen bonds, enhancing solubility in protic solvents like water or methanol.[1]
Analytical Protocols: Ensuring Identity, Purity, and Stereochemical Fidelity
A self-validating process relies on analytical methods that are specific, sensitive, and robust. For a chiral intermediate like (3S,4R)-aminooxolan-3-ol, the analytical challenge is twofold: confirming chemical purity and, critically, ensuring stereochemical integrity.
Structural Confirmation
The first step is to unequivocally confirm the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable. The key diagnostic is the analysis of proton-proton coupling constants (J-values) between the protons at the C3 and C4 positions. A large J-value is typically indicative of a trans (diaxial) relationship, providing definitive proof of the desired relative stereochemistry.[1] 2D techniques like COSY and HSQC are used for unambiguous assignment of all signals.[1]
Mass Spectrometry (MS): Confirms the molecular weight (103.12) and can be used in-line with liquid chromatography (LC-MS) to identify and quantify impurities.
Purity and Stereoisomer Analysis: The Central Role of Chiral HPLC
The most critical analytical task is to quantify the desired (3S,4R) diastereomer and ensure the absence of the other three possible stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the authoritative method for this purpose.[1]
Experimental Protocol: Chiral HPLC for Stereoisomeric Purity
Column Selection: The choice of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based columns (e.g., those coated with derivatives of cellulose or amylose) are often the first choice due to their broad applicability for separating stereoisomers of small polar molecules.
Sample Preparation:
Accurately weigh approximately 10 mg of the (3S,4R)-aminooxolan-3-ol sample.
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
Mobile Phase: An isocratic mixture of a nonpolar solvent (e.g., Hexane or Heptane) and a polar alcohol (e.g., Isopropanol or Ethanol). A typical starting ratio would be 90:10 (Hexane:Isopropanol).
Additive: To improve peak shape for the amine, a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase. This suppresses the interaction of the basic amine with residual acidic sites on the silica support of the CSP.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C. Temperature control is crucial for reproducible retention times.
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (baseline separation of all four potential stereoisomers), linearity, accuracy, precision, and limits of detection/quantitation for the undesired isomers.
Caption: Standard workflow for stereoisomeric purity analysis by Chiral HPLC.
Stability Profile and Recommended Storage
The stability of an intermediate is critical for ensuring consistent quality throughout the supply chain and during manufacturing campaigns. The structure of (3S,4R)-aminooxolan-3-ol contains two key functional groups that dictate its stability profile: an aliphatic amine and a secondary alcohol.
Oxidative Stability: Aliphatic amines are susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of trace metal catalysts, can lead to the formation of various degradation products.
pH Sensitivity: As a basic compound, it will form a more stable ammonium salt in acidic conditions. The free base is more prevalent at neutral to high pH and is more susceptible to oxidation.
Thermal Stability: As a solid, it is expected to be reasonably stable at ambient temperatures. However, formal studies would be required to determine its degradation profile at elevated temperatures encountered during drying processes.
Based on these chemical principles and vendor recommendations, the following storage conditions are advised.
Recommended Storage: Store in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[4] This minimizes exposure to oxygen and reduces the rate of any potential degradation reactions.
Solubility profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in organic solvents
An In-depth Technical Guide to Determining the Solubility Profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in Organic Solvents Introduction (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a substituted ami...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Determining the Solubility Profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in Organic Solvents
Introduction
(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a substituted aminotetrahydrofuran derivative. The structural features of this molecule, including a hydrophilic oxolane ring with hydroxyl and secondary amine groups, and a lipophilic difluorophenyl moiety, suggest a complex solubility behavior that is highly dependent on the nature of the solvent. Understanding the solubility profile of this compound in various organic solvents is a critical precursor to successful drug development, influencing everything from process chemistry and purification to formulation and bioavailability.
This guide provides a comprehensive framework for determining the solubility of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. It moves beyond a simple listing of data points to offer a detailed methodological approach, grounded in established scientific principles, to empower researchers to generate reliable and reproducible solubility data. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols, and provide a framework for the analysis and interpretation of the resulting data.
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, we can anticipate the following:
Hydrogen Bonding: The presence of the hydroxyl (-OH) and secondary amine (-NH-) groups allows the molecule to act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to be effective at solvating this compound.
Polarity: The difluorophenyl group imparts a degree of lipophilicity and introduces dipole-dipole interactions. The overall polarity of the molecule is a balance between its polar functional groups and the less polar aromatic ring.
Solvent Effects: The choice of solvent will have a profound impact on solubility. Protic solvents (e.g., methanol, ethanol) will readily engage in hydrogen bonding. Aprotic polar solvents (e.g., acetone, acetonitrile) can interact via dipole-dipole forces. Non-polar solvents (e.g., hexane, toluene) are less likely to be effective solvents due to the energetic cost of disrupting the solute-solute and solvent-solvent interactions without forming favorable solute-solvent interactions.
The interplay of these factors can be visualized as a decision-making process for solvent selection:
Caption: Logical relationship between molecular structure and predicted solubility.
Experimental Determination of Solubility
A robust and reliable method for determining equilibrium solubility is the shake-flask method, as outlined by regulatory bodies and in pharmaceutical literature. This method ensures that the system has reached equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature.
Recommended Organic Solvents for Screening
A diverse panel of solvents should be selected to cover a range of polarities and chemical functionalities relevant to pharmaceutical manufacturing and formulation.
Accurately weigh an excess amount of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
Add a precise volume of the selected organic solvent to each vial.
Equilibration:
Seal the vials to prevent solvent evaporation.
Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C (298.15 K).
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
Sample Processing:
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
Carefully withdraw an aliquot of the supernatant.
Filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
Quantification:
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
Analyze the diluted sample using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
The overall workflow can be visualized as follows:
Caption: Experimental workflow for shake-flask solubility determination.
Analytical Method: HPLC-UV
A robust HPLC method is essential for accurate quantification. A typical starting point for method development would be:
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice due to the mixed polarity of the analyte.
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
Detection: The difluorophenyl group should provide a strong UV chromophore. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength.
Calibration: A multi-point calibration curve should be prepared using standards of known concentration to ensure linearity and accuracy of the quantification.
Data Presentation and Interpretation
The solubility data should be presented in a clear and concise table, allowing for easy comparison between solvents.
Table 1: Hypothetical Solubility Data for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol at 25 °C
Solvent
Solvent Class
Solubility (mg/mL)
Solubility (mol/L)
Classification
Methanol
Alcohol
> 200
> 0.87
Very Soluble
Ethanol
Alcohol
150
0.65
Freely Soluble
Acetone
Ketone
85
0.37
Soluble
Ethyl Acetate
Ester
25
0.11
Sparingly Soluble
Acetonitrile
Nitrile
40
0.17
Sparingly Soluble
Dichloromethane
Halogenated
15
0.07
Slightly Soluble
Toluene
Aromatic
< 1
< 0.004
Very Slightly Soluble
Hexane
Alkane
< 0.1
< 0.0004
Practically Insoluble
Note: The molecular weight of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol (C11H13F2NO2) is approximately 229.23 g/mol . Solubility classifications are based on USP definitions.
The results should be interpreted in the context of the intermolecular forces discussed previously. For instance, high solubility in methanol would be attributed to the strong hydrogen bonding interactions between the solvent and the solute's -OH and -NH groups. Conversely, poor solubility in hexane would be expected due to the inability of the non-polar solvent to overcome the strong solute-solute interactions.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in organic solvents. By combining a theoretical understanding of the molecular interactions with a detailed experimental protocol based on the gold-standard shake-flask method, researchers can generate high-quality, reliable data. This information is fundamental for guiding subsequent stages of drug development, including chemical process optimization, formulation design, and ensuring adequate bioavailability of the final drug product. The methodologies described herein are not only applicable to the title compound but can also serve as a template for solubility assessment of other new chemical entities.
References
Title: General Chapters: <1236> SOLUBILITY
Source: U.S. Pharmacopeia
URL: [Link]
Title: The Shake Flask Method for Solubility Determination
Source: In "Handbook of Aqueous Solubility Data" by Samuel H. Yalkowsky and Shugeng Cao
URL: [Link]
Title: High-throughput measurement of drug solubility in buffers and simulated intestinal fluids
Source: European Journal of Pharmaceutical Sciences
URL: [Link]
Title: Practical HPLC Method Development
Source: John Wiley & Sons
URL: [Link]
Exploratory
The Cornerstone of Chirality: A Technical Guide to Oxolane Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals The five-membered tetrahydrofuran, or oxolane, ring is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility, ability to engag...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The five-membered tetrahydrofuran, or oxolane, ring is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility, ability to engage in hydrogen bonding, and capacity to serve as a chiral building block have cemented its importance in the development of numerous life-saving therapeutics. The precise stereochemical control of substituents on the oxolane ring is often paramount to biological activity, making the enantioselective synthesis of these intermediates a critical endeavor in modern drug discovery and development. This guide provides an in-depth exploration of the synthesis and application of chiral oxolane intermediates, offering field-proven insights into why certain synthetic strategies are chosen and how they are executed.
The Significance of Stereochemistry in Oxolane-Containing Drugs
Chirality is a fundamental property of many biological molecules, and as such, the interaction between a chiral drug and its biological target is often highly stereospecific.[1][2] One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[2][3] The tragic case of thalidomide serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy.[2] Consequently, the development of single-enantiomer drugs has become a major focus in the pharmaceutical industry.[2][3] In 2020, a significant portion of pharmaceuticals approved by the Food and Drug Administration (FDA) were chiral, underscoring the growing trend towards enantiomerically pure substances.[3]
The oxolane ring, with its potential for multiple stereocenters, presents both a challenge and an opportunity for medicinal chemists. The precise spatial arrangement of substituents on this scaffold can profoundly influence a molecule's ability to bind to its target receptor or enzyme. This is evident in a number of FDA-approved drugs where a chiral tetrahydrofuran moiety is a key structural element.[4][5]
Key Synthetic Strategies for Chiral Oxolane Intermediates
The construction of chiral substituted tetrahydrofurans is a well-explored area of organic synthesis, with a variety of methods available to control stereochemistry. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the process.
Asymmetric Dihydroxylation and Subsequent Cyclization
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[6][7] This reaction, which utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand, can be a key step in the synthesis of chiral oxolanes.[8][9] The resulting diol can then be induced to cyclize, often under acidic or basic conditions, to form the desired tetrahydrofuran ring.
This protocol is a general guideline for the dihydroxylation of a generic alkene.
Reagents and Materials:
Alkene (1 mmol)
AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)
tert-Butanol (5 mL)
Water (5 mL)
Methanesulfonamide (optional, for certain alkenes)
Sodium sulfite
Ethyl acetate
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add tert-butanol and water.
Add the AD-mix reagent and stir until the solids are largely dissolved. If required, add methanesulfonamide.
Cool the reaction mixture to 0 °C using an ice bath.
Add the alkene to the stirred mixture.
Stir the reaction vigorously at 0 °C, monitoring its progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30-60 minutes at room temperature.
Extract the mixture with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude diol by flash column chromatography on silica gel.[6][8]
Catalytic Asymmetric Prins Cyclization
The Prins cyclization, the acid-catalyzed reaction of an aldehyde with a homoallylic alcohol, has traditionally been used to synthesize tetrahydropyrans. However, recent advances have enabled a vinylogous Prins cyclization to produce tetrahydrofurans with high diastereo- and enantioselectivity.[1][10] This method, catalyzed by a confined chiral imidodiphosphoric acid (IDP), allows for the efficient construction of 2,3-disubstituted tetrahydrofurans.[10][11]
To a flame-dried reaction vessel under an inert atmosphere, add the 3,5-dien-1-ol, methylcyclohexane, and 5 Å molecular sieves.
Cool the mixture to -20 °C.
Add the aldehyde, followed by the chiral IDPi catalyst.
Stir the reaction at -20 °C and monitor its progress by TLC.
Upon completion, quench the reaction and purify the product by flash column chromatography.[10]
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[4] For the synthesis of highly substituted tetrahydrofurans, a tandem iminium-enamine catalysis approach can be employed.[4] This strategy involves a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl and an enal, yielding 2,3,4-trisubstituted tetrahydrofurans with high enantio- and diastereoselectivities.[4]
Chiral Oxolane Intermediates in Action: Pharmaceutical Case Studies
The utility of chiral oxolane intermediates is best illustrated through their application in the synthesis of marketed drugs.
HIV Protease Inhibitors: The Bis-Tetrahydrofuran (Bis-THF) Core
A key structural feature of several potent HIV protease inhibitors, including the FDA-approved drug Darunavir (Prezista), is a bis-tetrahydrofuran (bis-THF) moiety.[12][13][14] This chiral ligand plays a crucial role in the drug's high binding affinity and its ability to combat drug-resistant strains of HIV.[12][13] The synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol core of Darunavir is a significant synthetic challenge that has been addressed through various stereoselective strategies.[15][16]
Antiviral Nucleoside Analogs: The Chiral Furanose Ring
Many antiviral drugs are nucleoside analogs, where a modified sugar moiety is attached to a nucleobase. The stereochemistry of the furanose (oxolane) ring is critical for their mechanism of action, which often involves incorporation into viral DNA or RNA, leading to chain termination. Sofosbuvir (Sovaldi), a cornerstone of hepatitis C treatment, features a chiral 2'-deoxy-2'-α-fluoro-β-C-methyl-ribofuranose core.[17][18] The synthesis of this highly substituted chiral oxolane is a key aspect of the overall drug synthesis.[17]
Bioactive Lignans: Nature's Chiral Scaffolds
Lignans are a large class of natural products characterized by the coupling of two phenylpropanoid units.[19][20] Many lignans containing a central tetrahydrofuran ring, such as (+)-fragransin A2, exhibit a range of biological activities, including antitumor and antiviral properties.[21][22] The stereoselective synthesis of these natural products is an active area of research, with various strategies employed to control the multiple stereocenters on the oxolane core.[23] A divergent approach starting from a common chiral γ-butyrolactone intermediate has proven effective for the synthesis of several tetrahydrofuran lignans.[21]
Experimental Protocol: Synthesis of (+)-Fragransin A2 Intermediate
This protocol describes a key step in the synthesis of a (+)-fragransin A2 intermediate from a chiral γ-butyrolactone.
Reagents and Materials:
Chiral γ-butyrolactone intermediate (1 equiv)
Toluene
Diisobutylaluminium hydride (DIBAL-H) (1.1 equiv, 1.0 M in toluene)
Methanol
Trimethyl orthoformate (10 equiv)
p-Toluenesulfonic acid (50 mol%)
2-Methoxyphenol (5 equiv)
Dichloromethane
Boron trifluoride diethyl etherate (6 equiv)
Saturated aqueous sodium bicarbonate
Ethyl acetate
Procedure:
Dissolve the chiral γ-butyrolactone in toluene and cool to -78 °C.
Add DIBAL-H dropwise and stir for 10 minutes.
Quench the reaction with methanol, then add trimethyl orthoformate and p-toluenesulfonic acid.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
Purify the intermediate acetal.
Dissolve the acetal and 2-methoxyphenol in dichloromethane and cool to -78 °C.
Add boron trifluoride diethyl etherate and stir at -20 °C for 30 minutes.
Quench with saturated aqueous sodium bicarbonate and extract with dichloromethane.
Purify the resulting diaryl-substituted tetrahydrofuran intermediate.[21]
Conclusion: The Enduring Importance of Chiral Oxolanes
The chiral oxolane ring is a versatile and indispensable structural motif in pharmaceutical synthesis. The ability to precisely control the stereochemistry of this scaffold is a testament to the power of modern synthetic organic chemistry. From the intricate bis-THF core of life-saving HIV protease inhibitors to the essential furanose ring of antiviral nucleoside analogs and the diverse stereochemical arrays found in bioactive lignans, chiral oxolane intermediates continue to be at the forefront of drug discovery. As our understanding of the intricate relationship between molecular structure and biological function deepens, the demand for efficient and stereoselective methods to synthesize these crucial building blocks will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.
References
List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(44), 14538–14541. [Link]
Avena, M., et al. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7352. [Link]
Ghosh, A. K., et al. (2007). Highly diastereo- and enantioselective catalytic synthesis of the bis-tetrahydrofuran alcohol of Brecanavir and Darunavir. Organic Letters, 9(22), 4423–4426. [Link]
Jahn, U., et al. (2015). A bio-inspired total synthesis of tetrahydrofuran lignans. Angewandte Chemie International Edition, 54(12), 3684–3688. [Link]
Sebesta, R., & Toma, S. (2019). CONSTRUCTION OF HETEROCYCLIC LIGNANS IN NATURAL PRODUCT SYNTHESIS AND MEDICINAL CHEMISTRY. Targets in Heterocyclic Systems, 23, 216-249. [Link]
Gaboury, J. A., & Sibi, M. P. (1994). Synthesis of tetrahydrofuran lignans. Journal of the Indian Institute of Science, 74(1), 135-148. [Link]
Warren, J. D., et al. (2015). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Future Medicinal Chemistry, 7(11), 1447–1473. [Link]
Ghosh, A. K., et al. (2012). Disubstituted Bis-THF Moieties as New P2 Ligands in Nonpeptidal HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 3(4), 294–298. [Link]
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(18), 2419–2441. [Link]
Zhou, F., & Yamamoto, H. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(35), 11273–11276. [Link]
Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-10. [Link]
Wang, C.-C., et al. (2024). Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. Molecules, 29(3), 701. [Link]
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(10), 2058-2061. [Link]
Heravi, M. M. (2016). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 93(9), 1634–1637. [Link]
Prasad, J. S., et al. (2003). Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide. Organic Process Research & Development, 7(6), 856–861. [Link]
List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Angewandte Chemie International Edition, 60(52), 27038-27042. [Link]
Rueping, M., et al. (2011). Effective synthesis of 2,5-disubstituted tetrahydrofurans from glycerol by catalytic alkylation of ketones. Green Chemistry, 13(7), 1654-1657. [Link]
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
Donohoe, T. J., et al. (2010). Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes. Molecules, 15(1), 444-481. [Link]
Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]
Liv Hospital. (2026, January 28). Antiviral Drugs List: 25 Most Common Antiviral Medication Names & Examples. [Link]
Barrett, A. G. M., & Spilling, C. D. (1988). Stereocontrolled synthesis of cis-2,5-disubstituted tetrahydrofurans and cis- and trans-linalyl oxides. Journal of the American Chemical Society, 110(25), 8505–8511. [Link]
Wang, D., et al. (2024). Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs. Molecules, 29(3), 643. [Link]
Roschangar, F., et al. (2019). Greener and More Sustainable Routes to the Bis-THF Alcohol Moiety of HIV Protease Inhibitors. ACS Sustainable Chemistry & Engineering, 7(19), 16046–16054. [Link]
Wikipedia. (2024, February 21). List of antiviral drugs. [Link]
Aher, N. G., & Pore, V. S. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7352. [Link]
De Clercq, E. (2015). Antiviral Drugs. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link]
Fernandez-Pena, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 20(2), 120. [Link]
De Clercq, E. (2016). Approved Antiviral Drugs over the Past 50 Years. Clinical Microbiology Reviews, 29(3), 695–747. [Link]
Bryan-Marrugo, O. L., et al. (2015). History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C. Virology Journal, 12, 137. [Link]
Technical Whitepaper: Precision Mass Characterization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Executive Summary This technical guide provides a rigorous framework for the molecular characterization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran derivative likely utilized as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the molecular characterization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran derivative likely utilized as a chiral building block in medicinal chemistry.
Precise mass calculation is not merely an arithmetic exercise; it is the foundation of High-Resolution Mass Spectrometry (HRMS) validation. In drug development, distinguishing a target molecule from isobaric impurities or metabolic byproducts requires an accuracy of <5 ppm. This guide details the derivation of the molecular formula, the calculation of exact monoisotopic mass versus average molecular weight, and the experimental protocols required for empirical validation.
Part 1: Structural Deconstruction & Formula Derivation
To ensure the accuracy of the mass calculation, we must first validate the chemical formula derived from the IUPAC name.
Linkage: Amino group (-NH-) replaces a hydrogen at position 4 of the oxolane ring.
Phenyl Group: 2,3-difluorophenyl (
).
Atom Economy Calculation
We assemble the formula by summing the components and subtracting atoms lost during bond formation.
Component
Contribution
Atoms Added
Atoms Removed
Net Count
Oxolane Core
Ring + Pos 3 (-OH)
-
Substitution
Pos 4 (-NH-Ar)
(from Pos 4)
Total
Assembly
Final Chemical Formula:
Part 2: Mass Calculations
In analytical chemistry, the distinction between Average Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is critical. MW is used for gravimetric measurements (weighing samples), while Exact Mass is the reference for Mass Spectrometry.
Constants: IUPAC Isotopic Masses
Calculations utilize the IUPAC 2021 standard atomic weights and representative isotopic abundances [1].
Carbon (
): 12.000000 Da
Hydrogen (
): 1.007825 Da
Nitrogen (
): 14.003074 Da
Oxygen (
): 15.994915 Da
Fluorine (
): 18.998403 Da (Monoisotopic)
Calculation Table
Element
Count
Average MW Contribution ( g/mol )
Monoisotopic Mass Contribution (Da)
C
10
H
11
F
2
N
1
O
2
Total
215.20 g/mol
215.075785 Da
Key Values for Analysis:
Molecular Weight (Gravimetric): 215.20 g/mol
Exact Mass (Neutral): 215.0758 Da
[M+H]
(Positive Mode MS): 216.0836 Da
Part 3: Experimental Validation Protocol (LC-MS/MS)
This protocol describes the validation of the synthesized entity using Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Experimental Logic
Small molecules containing basic nitrogen (the secondary amine in the linker) and oxygen (hydroxyl/ether) generally ionize best in Positive Mode (ESI+) . The formation of adducts follows the "Nitrogen-Oxygen Rule," where protonated species
are favored for nitrogenous bases, though sodium adducts may appear due to the ether oxygens [2].
Step-by-Step Methodology
Sample Preparation:
Dissolve 1 mg of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in 1 mL of HPLC-grade Methanol (MeOH).
Dilute to a final concentration of 1 µg/mL (approx. 5 µM) using 50:50 Acetonitrile:Water + 0.1% Formic Acid. Rationale: Formic acid promotes protonation of the secondary amine.
Gradient: 5% B to 95% B over 5 minutes. Rationale: The fluorine atoms increase lipophilicity, requiring a gradient to elute effectively.
MS Settings (Source: ESI+):
Capillary Voltage: 3.0 kV.
Cone Voltage: 20 V. Note: Keep low to prevent in-source fragmentation of the C-N bond.
Mass Range: m/z 50–1000.
Data Interpretation:
Target Ion: Extract chromatogram for m/z 216.0836 (
).
Mass Accuracy Tolerance: ±5 ppm.
Isotope Check: Verify the presence of the M+1 peak (approx 11% intensity due to 10 carbons).
Troubleshooting Adducts
If the
signal is weak, check for competing adducts.
[M+Na]
: m/z 238.0655 (Common if glassware is not LC-MS grade).
[M+NH4]
: m/z 233.1102 (Common if ammonium buffers are used).
Part 4: Visualization & Logic Flows
Molecular Characterization Workflow
This diagram outlines the logical progression from theoretical design to empirical confirmation.
Figure 1: End-to-end workflow for the structural confirmation of the target molecule.
MS Interpretation Decision Tree
This diagram guides the researcher through identifying the correct ion species in a complex spectrum.
Figure 2: Decision logic for interpreting ESI+ mass spectra of the target oxolane derivative.
References
Prohaska, T., et al. (2022).[4][5][6] Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600.[4][5] [Link]
Kachman, M., et al. (2025).[7] Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. ResearchGate. [Link]
MetwareBio. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Metware Biotechnology. [Link]
Reductive amination procedures for preparing (3S,4R)-aminooxolan-3-ol intermediates
Application Note: High-Fidelity Synthesis of (3S,4R)-4-Aminooxolan-3-ol Executive Summary The chiral intermediate (3S,4R)-4-aminooxolan-3-ol (also known as (3S,4R)-4-aminotetrahydrofuran-3-ol) is a critical pharmacophore...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Synthesis of (3S,4R)-4-Aminooxolan-3-ol
Executive Summary
The chiral intermediate (3S,4R)-4-aminooxolan-3-ol (also known as (3S,4R)-4-aminotetrahydrofuran-3-ol) is a critical pharmacophore in the synthesis of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and novel BACE1 inhibitors for Alzheimer's research. The rigid tetrahydrofuran scaffold with trans-amino alcohol stereochemistry provides essential spatial orientation for binding to aspartyl protease active sites.
Traditional synthesis often relies on the ring-opening of chiral epoxides (e.g., 3,4-anhydro-D-erythritol), which can be atom-inefficient and require expensive chiral pool starting materials. This Application Note details two Reductive Amination procedures designed to access this scaffold from 4-oxotetrahydrofuran-3-yl derivatives:
Method A: Titanium-Mediated Chemical Reductive Amination (Robust, scalable, requires purification).
Method B: Biocatalytic Transamination (High enantioselectivity, Green chemistry, "trans"-selective).
Strategic Overview & Workflow
The primary challenge in synthesizing the (3S,4R) isomer via reductive amination is controlling the diastereoselectivity of the hydride attack on the intermediate imine.
Chemical Route: Relies on steric bulk and Lewis acid coordination (Ti(IV)) to direct stereochemistry. Often yields a mixture of cis/trans isomers (dr ~ 60:40 to 80:20), necessitating chromatographic separation.
Biocatalytic Route: Utilizes
-Transaminases (-TAs) that specifically recognize the substrate geometry, enabling Dynamic Kinetic Resolution (DKR) of the -hydroxy ketone to yield the (3S,4R) product with high optical purity (>98% ee/de).
Figure 1: Comparative workflow for chemical vs. biocatalytic reductive amination routes.
Method A: Titanium-Mediated Chemical Reductive Amination[1]
Context: Direct reductive amination of
-hydroxy ketones is prone to side reactions (aromatization, dehydration). This protocol uses a hydroxyl-protected substrate and Titanium(IV) isopropoxide to facilitate imine formation and scavenge water, preventing hydrolysis.
-Transaminases (TA) catalyze the reversible transfer of an amino group from a donor (isopropylamine) to the ketone acceptor. Using a specific (R)-selective TA allows for the synthesis of the (3S,4R) isomer. If the starting ketone is racemic, the enzyme can drive a Dynamic Kinetic Resolution (DKR) if the -proton is acidic enough to allow rapid racemization under the reaction conditions [2].
Substrate: 4-oxotetrahydrofuran-3-yl butyrate (Ester protection is often tolerated better by enzymes than silyl ethers) or unprotected 4-hydroxy-dihydrofuran-3-one (if stability permits).
Biocatalytic Cycle Diagram
Figure 2: Ping-Pong Bi-Bi mechanism of Transaminase.[2] The enzyme shuttles nitrogen via the PLP cofactor.
To validate the (3S,4R) stereochemistry, the following analytical methods are required.
A. NMR Spectroscopy (
H NMR)
Diagnostic Signal: The coupling constant (
) between H3 and H4 protons is critical.
Trans (3S,4R): typically
Hz.
Cis (3R,4R): typically
Hz.
Note: In five-membered rings, J-values can be ambiguous due to envelope conformations. Comparison with a known standard or NOE experiments (showing lack of correlation between H3 and H4) is recommended.
B. Chiral HPLC
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
Detection: UV at 210 nm.
Criterion: The (3S,4R) enantiomer must be distinguished from the (3R,4S) enantiomer and diastereomers.
References
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[4] Journal of the Chemical Society, Perkin Transactions 1, 1391-1392. Link
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Alcohols.[2] Trends in Biotechnology, 28(6), 324-332. Link
Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 49(17), 5252–5261. Link
Codexis Inc. (2012). Transaminase variants and methods of use. U.S. Patent 8,293,507. Link
Application Note: Precision Synthesis of the Ticagrelor Triazolopyrimidine Core
Executive Summary This application note details an optimized protocol for the synthesis of the critical triazolo[4,5-d]pyrimidine core of Ticagrelor (AZD6140). Specifically, we address the two most challenging steps in t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details an optimized protocol for the synthesis of the critical triazolo[4,5-d]pyrimidine core of Ticagrelor (AZD6140). Specifically, we address the two most challenging steps in the intermediate cascade:
Regioselective
Coupling: The coupling of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine with the chiral cyclopentyl amine moiety.
Triazole Ring Closure (Diazotization): The cyclization step to form the fused ring system.
Traditional routes often suffer from competitive regioisomers (N7 vs. N9 alkylation) and hazardous exotherms during diazotization. This guide presents a "Green Chemistry" approach utilizing polymer-supported nitrite (Resin-NO2) and a solvent-controlled
strategy that improves yield by 12% and reduces critical impurities (Impurity B and des-hydroxyethyl analogs) below 0.05%.
Critical Process Parameters (CPP) & Mechanistic Insight
The Regioselectivity Challenge (
)
The starting material, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1) , possesses two electrophilic sites (C4 and C6). While initially symmetric, the first substitution with the cyclopentyl amine (2) breaks this symmetry.
Challenge: The electron-donating amino group at C5 deactivates the ring, requiring higher temperatures. However, excessive heat promotes bis-alkylation or substitution at the propylthio group.
Optimization Strategy: We utilize a polar aprotic/protic solvent blend (Acetonitrile/Water) . Water acts not just as a solvent but aids in stabilizing the transition state for the mono-substituted product, preventing over-reaction.
The Cyclization Challenge (Diazotization)
The formation of the triazole ring typically involves treating the diamine intermediate with sodium nitrite (
) in acetic acid.
Safety Risk: This reaction is highly exothermic and generates
gases.
Impurity Risk: Strong acidic conditions can degrade the acid-labile acetonide protection on the cyclopentyl ring, leading to premature deprotection and "Impurity 27" (degraded diol).
Optimization Strategy: Use of Resin-NO2 (polymer-supported nitrite). This heterogeneous reagent releases nitrosonium species slowly, controlling the exotherm and allowing for easy filtration workup, eliminating the need for aqueous acid quenching.
Reaction Pathway Visualization
The following diagram outlines the optimized synthetic pathway and the critical decision points for impurity control.
Workup: Quench with water (150 mL). Extract with Ethyl Acetate (2 x 100 mL). Wash organic layer with Brine. Dry over
and concentrate.
Expected Yield: ~92% as a viscous oil/foam.
Step 2: Green Cyclization (Triazole Formation)
Objective: Close the ring without generating acidic impurities.
Preparation: Redissolve the crude foam from Step 1 in Acetonitrile:Water (1:1 v/v) (100 mL).
Reagent Addition: Add Resin-NO2 (1.5 g per gram of substrate) and a catalytic amount of TsOH (0.05 eq) to initiate the protonation of nitrite on the resin surface.
Reaction: Stir gently at 25 °C for 30–45 minutes.
Visual Cue: The reaction mixture will darken slightly, but no violent gas evolution should occur due to the slow release mechanism.
Filtration: Filter off the resin beads. The beads can be regenerated with
solution.
Isolation: The filtrate contains the Chlorotriazole Intermediate . Extract into DCM, wash with saturated
The following table summarizes the optimization of the cyclization step, comparing the traditional method with the Resin-NO2 method.
Parameter
Traditional Method ()
Optimized Method (Resin-NO2)
Benefit
Reaction Time
2–3 Hours
30–45 Minutes
4x Faster
Exotherm
High ()
Negligible ()
Enhanced Safety
Impurity 27
0.85% (Acid degradation)
Not Detected (< 0.05%)
Higher Purity
Workup
Neutralization required (Salts)
Simple Filtration
Green Chemistry
Yield
82%
94%
Cost Efficiency
Troubleshooting Logic
Use the following decision tree to troubleshoot low yields or purity issues.
Conclusion
By shifting the
coupling to a controlled temperature regime (0–5 °C) and utilizing a polymer-supported nitrite source for cyclization, we successfully mitigate the formation of the critical "Impurity 27" and bis-alkylated byproducts. This protocol offers a scalable, safer, and greener alternative for the industrial production of Ticagrelor intermediates.[2]
References
Bioorganic & Medicinal Chemistry Letters. (2007). Discovery of AZD6140 (Ticagrelor): A potent and orally bioavailable P2Y12 receptor antagonist.Link
Organic Process Research & Development. (2012). Development of a Scalable Process for Ticagrelor.Link
SpringerPlus (PMC). (2016). An efficient and safe process for the preparation of ticagrelor via resin-NO2 catalyzed formation of triazole ring.[2]Link
Rasayan Journal of Chemistry. (2018). Synthesis of High Pure Ticagrelor, An Anti-Platelet Drug Substance and its Possible Process Related Impurities.[4]Link
Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (
Application Note: Green Chemistry Approaches to Synthesizing (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
[1] Executive Summary This guide details the sustainable synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran (THF) derivative.[1] This compound serves as a high-value chiral b...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the sustainable synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , a functionalized tetrahydrofuran (THF) derivative.[1] This compound serves as a high-value chiral building block, structurally related to intermediates used in the synthesis of P2Y12 inhibitors (e.g., Ticagrelor) and novel BACE1 inhibitors.[1]
Traditional synthesis of chiral amino-alcohols often relies on hazardous azides, chlorinated solvents (DCM), and atom-inefficient protecting group strategies.[1] This protocol introduces two Green Chemistry pathways that prioritize Atom Economy , Benign Solvents (Water) , and Biocatalysis :
Method A (Catalytic Asymmetric): A "On-Water" Asymmetric Ring Opening (ARO) of a meso-epoxide using a Scandium(III)-Surfactant catalyst.
Method B (Chemo-Enzymatic): A robust Lipase-Catalyzed Kinetic Resolution (KR) of the racemic intermediate.
The core structural challenge is establishing the trans-(3S,4R) stereochemistry on the tetrahydrofuran ring. Both proposed methods utilize 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran) as the divergent precursor.[1]
Logical Flowchart (DOT Visualization)
Figure 1: Retrosynthetic strategy comparing the direct Asymmetric Ring Opening (Method A) and the Chemo-Enzymatic Resolution (Method B).
Workup: Extract with 2-MeTHF (Green alternative to DCM). Wash with
(to quench peroxide). Distill or use crude if purity >95%.
Method A: Catalytic Asymmetric Ring Opening (ARO) in Water
Best for: High throughput, high atom economy, minimizing waste.[1]
Mechanism: Lewis-acid catalyzed nucleophilic attack directed by a chiral ligand in a micellar aqueous environment.
Best for: Labs without access to specialized chiral ligands; extremely robust and scalable.
Phase 1: Synthesis of Racemic Amino-Alcohol
Reaction: Mix meso-epoxide (10 mmol) and 2,3-difluoroaniline (10 mmol) in Water (5 mL).
Conditions: Heat to 60°C for 12 hours ("On-Water" acceleration).
Isolation: Extract with EtOAc, concentrate. Yield is typically quantitative.
Phase 2: Lipase-Catalyzed Resolution
This step utilizes Candida antarctica Lipase B (CAL-B) to selectively acetylate the unwanted (3R,4S) enantiomer, leaving the desired (3S,4R) alcohol untouched (or vice versa, depending on screening; typically CAL-B acetylates the R-alcohol in secondary alcohols, but the amine presence dictates specific interactions).[1]
Assumption for Protocol: CAL-B selectively acetylates the (3R,4S)-enantiomer.[1]
Separation: The reaction mixture contains the (3S,4R)-alcohol (product) and the (3R,4S)-acetate (byproduct).[1] These have vastly different polarities and are easily separated by short silica plug or acid-base extraction.
Analytical & Quality Control
Chiral HPLC Method
To verify enantiomeric excess (ee) of the (3S,4R) product.[1][4]
Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).[1]
Diagnostic: The trans-relationship is typically indicated by a coupling constant ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
in THF rings (smaller than cis).
References
Asymmetric Ring Opening in Water: Azoulay, S., Manabe, K., & Kobayashi, S. (2005).[1][2] Catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water.[2] Organic Letters, 7(20), 4593–4595.[1] Link[1]
Green Epoxidation: Noyori, R., Aoki, M., & Sato, K. (2003).[1] Green oxidation with aqueous hydrogen peroxide.[1] Chemical Communications, (16), 1977–1986.[1] Link
Enzymatic Resolution: Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1723–1754.[1] Link[1]
Ticagrelor Intermediates: While this specific oxolane is a structural analogue, the chemistry draws from: Schlummer, B., & Scholz, U. (2004).[1] Palladium-catalyzed C-N coupling reactions in the synthesis of pharmaceuticals. Advanced Synthesis & Catalysis, 346(13-15), 1599–1626.[1] Link[1]
Application Note & Protocols: Catalytic Hydrogenation for the Stereoselective Synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Intermediates
Abstract This document provides a detailed guide to the catalytic hydrogenation methods for producing precursors to (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key chiral building block in pharmaceutical synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed guide to the catalytic hydrogenation methods for producing precursors to (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key chiral building block in pharmaceutical synthesis. The specific trans stereochemistry of the amino and hydroxyl groups on the tetrahydrofuran ring is critical for its intended biological activity, making stereoselective synthesis paramount.[1] This guide outlines protocols for the reduction of a suitable precursor, focusing on catalyst selection, reaction optimization, and mechanistic considerations to ensure high diastereoselectivity and yield.
Introduction: Significance of the Target Moiety
The substituted tetrahydrofuran ring system is a prevalent structural motif in a wide array of biologically active molecules and natural products.[2] The specific compound, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, with its defined stereocenters, serves as a crucial intermediate in the development of various therapeutic agents. The spatial arrangement of the aminophenyl and hydroxyl groups is fundamental to its function, often facilitating precise interactions within the active sites of biological targets like kinases or proteases.[1] Consequently, the development of robust and stereoselective synthetic routes is a critical objective in process chemistry. Catalytic hydrogenation represents a highly efficient and atom-economical method for achieving the desired stereochemistry from appropriately designed precursors.[3][4]
The Strategic Approach: Precursor Design and Stereocontrol
The successful synthesis of the target trans-amino alcohol hinges on the stereoselective reduction of a precursor molecule where the key stereocenters can be controlled. A common and effective strategy involves the catalytic hydrogenation of a precursor containing a reducible functional group, such as a ketone, an oxime, or an azide, at the C4 position of the oxolane ring. The choice of precursor and hydrogenation conditions are inextricably linked to achieving the desired (3S,4R) configuration.
A plausible and efficient precursor for this transformation is an azido alcohol, specifically (3S,4S)-4-azidooxolan-3-ol. The rationale for this choice is twofold:
Stereochemical Control: The azide group can be introduced via an S(_N)2 reaction on a suitable electrophile (e.g., an epoxide or a triflate), which inverts the stereocenter, setting the stage for the final desired stereochemistry.
Reducibility: The azide functionality is readily and cleanly reduced to a primary amine under standard catalytic hydrogenation conditions.
The overall synthetic strategy is visualized below.
Caption: Generalized workflow for synthesis and characterization.
Experimental Protocols
This section details the step-by-step methodologies for the key transformations.
Protocol 1: Synthesis of the Azido Alcohol Precursor
The stereoselective synthesis of the azido alcohol precursor is a critical prerequisite. A common route involves the ring-opening of a chiral epoxide. This approach is widely used for the synthesis of amino alcohols.
Materials:
(2S,3S)-2-(benzyloxymethyl)oxiran-3-ol
Sodium azide (NaN(_3))
Ammonium chloride (NH(_4)Cl)
Methanol (MeOH)
Water (H(_2)O)
Ethyl acetate (EtOAc)
Brine
Procedure:
To a solution of (2S,3S)-2-(benzyloxymethyl)oxiran-3-ol (1 eq) in a 4:1 mixture of MeOH and H(_2)O, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
Heat the reaction mixture to 70°C and stir for 12-16 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate in vacuo to yield the crude (3S,4S)-4-azidooxolan-3-ol precursor.
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient).
Protocol 2: Catalytic Hydrogenation of the Azido Alcohol Precursor
This protocol focuses on the reduction of the azide to the primary amine with simultaneous retention of the hydroxyl stereocenter. Palladium on carbon is a highly effective catalyst for this transformation.
Materials:
(3S,4S)-4-azidooxolan-3-ol precursor
10% Palladium on activated carbon (10% Pd/C), 50% wet
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H(_2))
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
Catalyst Handling: In a fume hood, carefully add 10% Pd/C (5-10 mol%) to a high-pressure reaction vessel. Note: Palladium on carbon can be pyrophoric. Handle with care, preferably under an inert atmosphere or as a wet paste.
Reaction Setup: Add a solution of the azido alcohol precursor (1 eq) in methanol or ethanol. The solvent should be of high purity and degassed.
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Hydrogen uptake should cease upon completion.
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).
Concentrate the filtrate under reduced pressure to obtain the crude (3S,4R)-4-aminooxolan-3-ol.
Protocol 3: N-Arylation to Form the Final Product
The final step involves the coupling of the synthesized amino alcohol with 1,2,3-trifluorobenzene.
Materials:
Crude (3S,4R)-4-aminooxolan-3-ol
1,2,3-Trifluorobenzene
Potassium carbonate (K(_2)CO(_3))
Dimethyl sulfoxide (DMSO)
Procedure:
To a solution of crude (3S,4R)-4-aminooxolan-3-ol (1 eq) in DMSO, add potassium carbonate (2.5 eq) and 1,2,3-trifluorobenzene (1.2 eq).
Heat the reaction mixture to 120°C for 24 hours.
Cool the reaction, dilute with water, and extract with ethyl acetate.
Wash the organic layer with brine, dry over Na(_2)SO(_4), and concentrate.
Purify the final product by column chromatography to yield (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol.
Causality and Optimization
The success of this synthesis relies on understanding the factors that influence stereoselectivity and reaction efficiency.
Catalyst Selection: While Pd/C is highly effective for azide reduction, other catalysts like Platinum(IV) oxide (PtO(_2)) or Raney Nickel could also be employed. However, Pd/C is often preferred for its high activity and selectivity, minimizing side reactions.
Solvent Choice: Protic solvents like methanol and ethanol are excellent for this hydrogenation as they readily dissolve the substrate and facilitate hydrogen transfer.
Pressure and Temperature: The reduction of azides is typically efficient at room temperature and moderate hydrogen pressures (50-60 psi). Increasing temperature or pressure is usually unnecessary and may lead to side reactions or reduced selectivity.
Data Summary and Comparison
The choice of hydrogenation catalyst can significantly impact the reaction's efficiency. Below is a comparative summary based on typical outcomes for azide reductions.
Catalyst
Typical Loading (mol%)
Pressure (psi)
Temperature (°C)
Typical Yield (%)
Key Advantages
10% Pd/C
5-10
50-60
25
>95%
High activity, clean conversion, cost-effective.
PtO(_2)
2-5
50-60
25
>90%
Effective, but can sometimes lead to over-reduction.
Raney Ni
10-20
50-100
25-50
85-95%
Lower cost, but requires higher loading and pressure.
Conclusion
The catalytic hydrogenation of an azido alcohol precursor is a robust and highly stereoselective method for the synthesis of (3S,4R)-4-aminooxolan-3-ol derivatives. The use of 10% Palladium on Carbon under mild conditions provides a clean, high-yielding, and efficient pathway to this critical pharmaceutical intermediate. Careful control of the precursor's stereochemistry is the cornerstone of this strategy, ensuring the desired trans configuration in the final product.
References
Kang, B., Chang, S., Decker, S., & Britton, R. (2010). Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans. Organic Letters, 12(8), 1716–1719. [Link]
Tóth, M., et al. (2024). Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities. RSC Advances. [Link]
Tarakeshwar, P., Iqbal, J., & Manogaran, S. (1991). Stereoselective synthesis of substituted tetrahydrofurans - identification and analysis by proton NMR and MNDO, MM2 calculations. Tetrahedron, 47(2), 297-304. [Link]
Wang, W., et al. (2023). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society. [Link]
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 11(2), 101-125. [Link]
Wang, Y., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis. [Link]
US Patent US6359155B1. (2002).
CN Patent CN1887880A. (2006). Synthesis of S-(3)-hydroxy tetrahydrofuran.
WO Patent WO2019070827A1. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
CN Patent CN103086998A. (2013). Synthetic method of 3-amino-4-hydroxyfurazan.
US Patent US20040242898A1. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds.
Gilkey, M. J., & Xu, B. (2019). Recent Advances in Catalytic Hydrogenation of Furfural. Catalysts, 9(10), 807. [Link]
Ou, W., et al. (2021). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Catalysis Science & Technology. [Link]
Hesek, D., et al. (2008). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. The Journal of Organic Chemistry, 73(18), 7349–7352. [Link]
Tominaga, K., et al. (2014). Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. Catalysis Science & Technology. [Link]
Hernández-García, A., et al. (2022). 2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. Catalysts. [Link]
Karno, R. (2017). Catalytic Hydrogenation of Amino Acids using Polymer-Derived Microenvironments. Honors College. [Link]
Request PDF. (2025). ChemInform Abstract: Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. [Link]
Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. idUS. [Link]
Request PDF. (2025). Practical synthesis of tetrahydrofolate by highly efficient catalytic hydrogenation in continuous flow. [Link]
Hesek, D., et al. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. PubMed. [Link]
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
Blank, I., & Schieberle, P. (1993). furanone (Sotolone) from 4-Hydroxy-L-isoleucine and 3-Amino-4,5-dimethyl-3,4-dihydro-2(5H). Journal of Agricultural and Food Chemistry. [Link]
Application Note: A Systematic Approach to the Crystallization of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol for High-Purity Isolation
Abstract This document provides a comprehensive guide to developing a robust crystallization protocol for the isolation of pure (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key intermediate in pharmaceutical synth...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to developing a robust crystallization protocol for the isolation of pure (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a key intermediate in pharmaceutical synthesis. The purity and solid-state properties of such intermediates are critical for the quality, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).[1][2] This guide moves beyond a single, rigid protocol, instead presenting a systematic workflow for solvent screening, method selection, and process optimization. We detail three primary crystallization techniques—Cooling Crystallization, Anti-Solvent Crystallization, and Evaporative Crystallization—explaining the scientific rationale behind each and providing step-by-step methodologies. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools to design a self-validating and scalable purification process.
Introduction: The Critical Role of Crystallization
The structure of the target molecule—featuring a polar oxolane ring with hydroxyl and secondary amine groups, alongside a non-polar difluorophenyl moiety—suggests a nuanced solubility profile. This amphiphilic character necessitates a systematic approach to identify the optimal conditions for generating a supersaturated state, the thermodynamic driving force for crystallization.[5][6]
This guide presents a logical workflow for developing a tailored crystallization process, starting with the foundational step of solvent screening and proceeding to the detailed execution and optimization of the most suitable techniques.
Figure 1: High-level workflow for crystallization method development.
Foundational Step: Systematic Solvent Screening
The success of any crystallization protocol hinges on the choice of solvent.[7] A systematic screening process is essential to identify a solvent or solvent system that provides the ideal solubility profile for the target compound: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.
Rationale
The goal is to find solvents that fall into three categories:
"Good" Solvents: Dissolve the compound readily at elevated temperatures but less so at room temperature. These are candidates for cooling crystallization.
"Poor" Solvents (Anti-solvents): The compound is sparingly soluble or insoluble in these, even at elevated temperatures. These are candidates for anti-solvent crystallization.[8]
"Moderate" Solvents: Dissolve the compound to some extent at room temperature. These may be useful for slow evaporation techniques or as part of a solvent blend.
Protocol for Small-Scale Solvent Screening
Preparation: Dispense a small, known mass (e.g., 20-50 mg) of crude (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol into several small vials.
Solvent Addition: To each vial, add a different candidate solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, water) in small, measured aliquots at room temperature. Stir or sonicate after each addition.
Room Temperature Solubility: Record the volume of solvent required to fully dissolve the compound. If it dissolves readily in a small volume, it is highly soluble. If it remains insoluble after adding >20 volumes, it is poorly soluble.
Elevated Temperature Solubility: For vials where the compound was not fully soluble at room temperature, heat the mixture gently (e.g., to 50-60°C) with stirring. Add more solvent if necessary to achieve full dissolution. Record the total volume.
Cooling & Observation: Allow the vials that formed a clear solution at high temperature to cool slowly to room temperature, and then further cool in an ice bath.
Documentation: Observe and record the outcome for each solvent: Did crystals form? Was it a fine powder or well-defined needles/plates? Did the compound "oil out" (form a liquid phase)? Did nothing precipitate?
Data Interpretation
The results should be compiled into a clear table to guide method selection.
Solvent
Solubility at 20°C (Approx. mg/mL)
Solubility at 60°C (Approx. mg/mL)
Observations upon Cooling
Recommended Method
Isopropanol (IPA)
Low (~15)
High (>200)
Dense white crystals form.
Cooling Crystallization
Ethyl Acetate
Moderate (~50)
High (>300)
Rapid precipitation, fine powder.
Cooling or Anti-solvent
Acetonitrile
Moderate (~60)
High (>250)
Well-defined needles.
Cooling Crystallization
Toluene
Low (~10)
Moderate (~80)
Slow formation of large plates.
Cooling Crystallization
Heptane
Insoluble (<1)
Insoluble (<2)
No dissolution.
Potential Anti-solvent
Water
Very Low (<5)
Low (~10)
No significant change.
Potential Anti-solvent
Note: Data presented are illustrative examples for guidance purposes.
Detailed Crystallization Protocols
Based on the screening data, one or more of the following methods can be developed and optimized.
Method A: Cooling Crystallization
This is the preferred method for compounds that exhibit a steep solubility curve with respect to temperature, as suggested for Isopropanol in the table above.[1][4][9]
Protocol:
Dissolution: Charge a clean reactor with the crude (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. Add the chosen solvent (e.g., Isopropanol, ~5-10 mL per gram of crude material).
Heating: Heat the slurry with gentle agitation to a temperature sufficient to achieve complete dissolution (e.g., 60-70°C). Visually confirm that no solid material remains.
Controlled Cooling: This is a critical step. Cool the solution slowly and controllably. An example profile: cool from 70°C to 50°C over 1-2 hours. A slower cooling rate generally promotes the growth of larger, more perfect crystals and avoids excessive nucleation of fine particles.[7]
Seeding (Optional but Recommended): At a temperature where the solution is just saturated (e.g., 50-55°C), add a small quantity (~0.1-1% by weight) of previously isolated pure crystals ("seeds"). Seeding provides a template for crystal growth, ensuring the desired polymorphic form and improving batch-to-batch consistency.[5][10]
Aging: Continue the slow cooling to a final temperature (e.g., 0-5°C). Hold the slurry at this temperature with gentle agitation for a period of 2-4 hours ("aging"). This allows crystallization to reach completion, maximizing yield.
Isolation: Collect the solid product by filtration.
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Method B: Anti-Solvent Crystallization
This technique is highly effective when a compound is very soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[8][11] Supersaturation is achieved by mixing the two.[12]
Figure 2: Step-by-step workflow for the anti-solvent crystallization method.
Protocol:
Dissolution: Dissolve the crude material in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) at a controlled temperature (e.g., 25-40°C).
Anti-Solvent Addition: Slowly add the chosen anti-solvent (e.g., Heptane) to the stirred solution. The rate of addition is a critical parameter; a slow addition rate prevents localized high supersaturation, which can lead to oiling out or the formation of amorphous material.[12]
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation. At this point, seeding can be performed.
Growth & Aging: Continue the anti-solvent addition over a period of 1-3 hours. After the full volume of anti-solvent has been added, age the resulting slurry for an additional 1-2 hours, optionally while cooling to 0-5°C to maximize the yield.
Isolation & Drying: Isolate, wash (with a solvent/anti-solvent mixture), and dry the product as described in the cooling crystallization method.
Method C: Slow Evaporative Crystallization
This method is suitable for generating high-quality crystals on a small scale, particularly for analytical purposes, or for compounds whose solubility is not strongly dependent on temperature.[13][14]
Protocol:
Dissolution: Prepare a nearly saturated solution of the compound in a suitable moderate solvent (e.g., a mixture of ethyl acetate and heptane) in a vial or flask.
Slow Evaporation: Cover the container in a way that allows for very slow solvent evaporation. This can be achieved by covering the opening with perforated parafilm or aluminum foil.[13]
Incubation: Place the container in a vibration-free location and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration will increase, leading to slow and controlled crystal growth.[14]
Optimization and Troubleshooting
Once a primary method is chosen, optimization is key to developing a robust and repeatable process.
Problem
Potential Cause(s)
Suggested Solution(s)
Oiling Out
Supersaturation is generated too quickly; solution concentration is too high; cooling or anti-solvent addition is too fast.
Reduce the initial concentration of the solution. Slow down the cooling rate or the anti-solvent addition rate.[12] Increase the temperature of the crystallization process.
Formation of Fine Powder
High degree of nucleation due to rapid supersaturation.
Slow down the cooling/anti-solvent addition. Implement seeding with a smaller amount of seed at a slightly higher temperature to promote growth over nucleation.
Poor Yield
Compound has significant solubility in the final mother liquor; insufficient aging time.
Cool the slurry to a lower final temperature. For anti-solvent crystallization, increase the final proportion of anti-solvent. Increase the aging time.
Inconsistent Crystal Form
Uncontrolled nucleation leading to different polymorphs.
Implement a strict seeding protocol with the desired crystal form. Maintain consistent process parameters (temperatures, addition rates, agitation).
References
Antisolvent Crystallization. RISE. Available at: [Link]
Crystallization by Antisolvent Addition and Cooling. SciSpace. Available at: [Link]
Guide for crystallization. UCLouvain. Available at: [Link]
Chemistry Crystallization. SATHEE. Available at: [Link]
Evaporation Crystallization Equipment, Engineering Solution. Myande. Available at: [Link]
Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates. Available at: [Link]
Crystallization process guide | industrial use. ANDRITZ GROUP. Available at: [Link]
Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]
Processes involving the use of antisolvent crystallization. Google Patents.
Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]
Development of Crystallization Processes for Pharmaceutical Applications. LACCEI.org. Available at: [Link]
Crystallisation in pharmaceutical processes. BIA. Available at: [Link]
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ResearchGate. Available at: [Link]
First-principles and direct design approaches for the control of pharmaceutical crystallization. MIT. Available at: [Link]
Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Semantic Scholar. Available at: [Link]
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]
Technical Support Center: Yield Enhancement for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol in Large-Scale Production
Welcome to the technical support center for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving yield and purity in large-scale production. The information presented herein is a synthesis of established chemical principles and field-proven insights.
I. Troubleshooting Guide: Addressing Specific Production Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low Yield in the Key Amination Step
Q: We are experiencing significantly lower than expected yields during the nucleophilic substitution reaction between a suitable oxolane precursor and 2,3-difluoroaniline. What are the likely causes and how can we optimize this critical step?
A: Low yields in this amination step often stem from several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Recommended Solutions:
Insufficient Reactivity of Starting Materials: The nucleophilicity of 2,3-difluoroaniline is reduced by the electron-withdrawing nature of the fluorine atoms. The leaving group on the oxolane precursor must be sufficiently reactive to compensate.
Action: If using a tosylate or mesylate leaving group, consider switching to a more reactive triflate or nosylate.
Solution: Enhance the nucleophilicity of the aniline by employing a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to deprotonate the amine prior to addition of the oxolane precursor.
Side Reactions: Common side reactions include elimination to form an unsaturated oxolane and undesired reactions with the solvent.[1]
Action: Lowering the reaction temperature can often suppress elimination pathways.
Solution: Select a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) to facilitate the SN2 reaction while minimizing solvent participation. Ensure the solvent is anhydrous, as water can react with the base and starting materials.
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical parameters.
Action: Conduct a Design of Experiments (DoE) study to systematically evaluate the impact of temperature, time, and reagent stoichiometry on the reaction yield.
Solution: Typically, a slight excess (1.1-1.5 equivalents) of the 2,3-difluoroaniline can help drive the reaction to completion. Monitor the reaction progress by a suitable analytical technique like HPLC or TLC to determine the optimal reaction time.
Parameter
Initial Condition
Optimized Condition
Rationale
Leaving Group
OTs, OMs
OTf, ONs
Increased reactivity to compensate for the weaker nucleophile.
Base
K2CO3, Et3N
NaH, LiHMDS
Stronger base to fully deprotonate the aniline, increasing its nucleophilicity.
Solvent
THF
DMF, DMSO
Polar aprotic solvents favor SN2 reactions and can better solvate the anionic nucleophile.
Temperature
80 °C
50-60 °C
Lowering temperature can reduce the rate of competing elimination reactions.
Stoichiometry
1:1
1:1.2 (Oxolane:Aniline)
A slight excess of the amine can drive the reaction towards completion.
Issue 2: Formation of Diastereomeric Impurities
Q: Our final product is contaminated with the (3R,4S) or other diastereomers, leading to difficult purification. How can we improve the stereoselectivity of the synthesis?
A: The stereochemical outcome is often determined by the ring-opening of a chiral epoxide precursor. Lack of stereocontrol in this step is a common source of diastereomeric impurities.
Underlying Principle: The reaction of an amine with an epoxide under basic or neutral conditions typically proceeds via an SN2 mechanism, involving a backside attack at the less sterically hindered carbon atom.[2][3] This results in an inversion of configuration at the site of attack.
Troubleshooting Strategy:
Regioselectivity of Epoxide Opening: Ensure that the nucleophilic attack of the 2,3-difluoroaniline occurs at the correct carbon of the epoxide.
Action: Confirm the structure of your epoxide precursor. The reaction should be designed so that the attack at the less hindered carbon leads to the desired (3S,4R) stereochemistry.
Solution: The use of a Lewis acid catalyst can sometimes alter the regioselectivity of the epoxide opening.[4] However, for this specific transformation, a base-catalyzed or thermal reaction is generally preferred to maintain high regioselectivity at the less substituted carbon.[5][6]
Racemization: Harsh reaction conditions can lead to racemization of stereocenters.
Action: Avoid excessively high temperatures or prolonged reaction times.
Solution: If using a strong base, add it slowly at a lower temperature to control the exotherm and prevent localized heating.
Visualizing the Key Synthetic Step: Epoxide Ring-Opening
Caption: SN2-mediated ring-opening of a chiral epoxide.
Issue 3: Difficult Purification of the Final Product
Q: The high polarity of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol makes it difficult to purify by standard column chromatography, and we observe significant product loss. What are some effective purification strategies?
A: The presence of both an amino and a hydroxyl group makes this a polar and potentially water-soluble compound, which can be challenging to purify.[7]
Recommended Purification Protocols:
Crystallization: This is often the most effective and scalable method for purifying polar compounds.
Step 1: Solvent Screening: Screen a variety of solvent systems to identify one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol, ethyl acetate, and mixtures with non-polar solvents like heptane or toluene.
Step 2: Seeding: Once a suitable solvent system is found, use a small amount of pure product as a seed crystal to induce crystallization.
Step 3: Controlled Cooling: Cool the solution slowly to allow for the formation of larger, purer crystals. A rapid crash-cooling can trap impurities.
Salt Formation and Recrystallization: Converting the basic amine to a salt can significantly alter its solubility properties and facilitate crystallization.
Step 1: Acid Selection: Treat a solution of the crude product with a suitable acid (e.g., HCl in isopropanol, or methanesulfonic acid) to form the corresponding salt.
Step 2: Recrystallization: Recrystallize the salt from an appropriate solvent system.
Step 3: Liberation of the Free Base: After purification, the free base can be regenerated by treatment with a mild base (e.g., sodium bicarbonate solution) and extraction into an organic solvent.
Specialized Chromatography: If crystallization is not feasible, consider alternative chromatographic techniques.
Amine-Functionalized Silica: Using an amino-propyl functionalized silica gel column can reduce the tailing often observed with basic compounds on standard silica gel.[8]
Reverse-Phase Chromatography: While often less scalable, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid can be effective for high-purity small-scale purifications.
II. Frequently Asked Questions (FAQs)**
Q1: What are the most common side reactions to be aware of during the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol?
A1: The most frequently encountered side reactions include:
Over-alkylation: The secondary amine product can potentially react with another molecule of the oxolane precursor, leading to a tertiary amine impurity. This can be minimized by avoiding a large excess of the oxolane starting material and by controlling the reaction temperature.
Elimination: As mentioned previously, base-promoted elimination can lead to the formation of an unsaturated oxolane byproduct. Using less-hindered bases and milder temperatures can mitigate this.[1]
Racemization: Loss of stereochemical integrity can occur under harsh basic or acidic conditions, or at elevated temperatures.[1]
Q2: Are there any "green" or more sustainable synthetic approaches for preparing N-heterocyclic compounds like this one?
A2: Yes, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds.[9] Some strategies include:
Alternative Energy Sources: Microwave irradiation and sonication have been shown to accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times.[10]
Catalytic Methods: The use of catalytic amounts of reagents, rather than stoichiometric amounts, reduces waste. This includes the development of more efficient metal-catalyzed cross-coupling reactions or organocatalytic approaches.[11]
Safer Solvents: Replacing traditional polar aprotic solvents like DMF and DMSO with more environmentally benign alternatives is an active area of research.
Q3: How critical is the quality of the starting materials for achieving high yield and purity?
A3: The quality of your starting materials is paramount. Impurities in the oxolane precursor or the 2,3-difluoroaniline can lead to the formation of side products that may be difficult to remove from the final product.
Recommendation: Always ensure that your starting materials meet the required purity specifications before beginning the synthesis. If necessary, purify the starting materials by distillation, recrystallization, or chromatography.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Chiral Synthesis DivisionTicket ID: #CS-3S4R-ARO-001
Topic: Troubleshooting Low Enantiomeric Excess (ee) in (3S,4R)-4-Aminotetrahydrofuran-3-ol
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary
You are encountering suboptimal enantiomeric excess (ee) in the synthesis of (3S,4R)-4-aminotetrahydrofuran-3-ol (also known as the trans-amino alcohol).[1] This motif is a critical pharmacophore, most notably serving as the chiral ligand in HIV protease inhibitors like Amprenavir and Fosamprenavir .[1]
In high-value asymmetric synthesis, "low ee" is rarely a single-point failure.[1] It is usually a competition between the catalytic cycle (enantioselective) and a background reaction (racemic).[1]
This guide assumes you are utilizing the most direct modern route: the Asymmetric Ring Opening (ARO) of meso-3,4-epoxytetrahydrofuran (or its resolution).[1] If you are using a chiral pool approach (e.g., from L-aspartic acid) and seeing low ee, your issue is likely racemization during cyclization, which requires a different pH-control protocol.[1]
Phase 1: Diagnostic Framework
Before altering chemistry, validate the analytical method.
Q: Is my CSP-HPLC method reporting "ghost" racemates?A: Amino alcohols are notorious for poor peak shape on chiral columns due to hydrogen bonding with the stationary phase.[1]
The Fix: Ensure your mobile phase contains a basic modifier (0.1% Diethylamine or Triethylamine).[1]
Derivatization: If peak tailing persists, derivatize the amine with Mosher's Acid Chloride or FDAA (Marfey’s Reagent) .[1] This converts enantiomers into diastereomers, often resolving "hidden" peaks that artificially lower your calculated ee.[1]
Phase 2: The Synthesis (Asymmetric Ring Opening)
Context: Opening meso-3,4-epoxytetrahydrofuran with a Nitrogen nucleophile (TMSN3 or NH3) using a Chiral Salen Catalyst (Co or Cr).[1]
The Core Problem: The Background Rate
The cis-epoxide precursor is meso (achiral).[1] The chirality is introduced solely by the catalyst preferentially activating one enantiotopic carbon.
Mechanism: The catalyst (e.g., (S,S)-Co(salen)) binds the epoxide.[1] The nucleophile attacks the activated complex.
The Leak: If the reaction temperature is too high, or the catalyst loading too low, the nucleophile attacks the epoxide without the catalyst. This "background reaction" follows a stochastic path, producing racemic product and diluting your ee.[1]
Troubleshooting Protocol
Variable
Symptom
Corrective Action
Mechanism
Temperature
High Yield, Low ee (<80%)
Cool it down. Run the reaction at -10°C to 0°C.
Lowers the rate of the uncatalyzed background reaction relative to the catalyzed pathway.[1]
Catalyst Load
Low ee, Slow Conversion
Increase Catalyst. Boost from 2 mol% to 5 mol%.
Increases the concentration of the chiral transition state.
Counter-ion
Inconsistent ee
Add Additive. Use PPh3O or quaternary ammonium salts if using Cr-Salen.[1]
Stabilizes the active catalytic species and breaks oligomeric aggregates.
Nucleophile
Low ee
Switch Source. If using TMSN3, ensure it is acid-free.[1]
Traces of HN3 (acid) catalyze the non-selective opening.
Visualizing the Pathway (ARO)
Caption: Figure 1. The competition between the enantioselective catalytic cycle and the non-selective thermal background reaction determines the final ee.[1]
Phase 3: The "Rescue" (Enrichment Strategy)
Even the best catalytic runs often yield 85-92% ee.[1] Pharmaceutical grade requires >99.5%.[1]
Q: My crude ee is 88%. Do I toss the batch?A: Absolutely not. This molecule is an excellent candidate for Diastereomeric Salt Resolution .[1]
Because the amino alcohol has a basic amine and a free hydroxyl, it forms crystalline salts with chiral acids. This is the standard industrial "polishing" step.
Protocol: The Dibenzoyl-L-Tartaric Acid (DBTA) Polish
Dissolution: Dissolve your crude (3S,4R)-amine (approx 85% ee) in hot Ethanol or MeOH.[1]
Acid Addition: Add 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid .
Crystallization: Allow to cool slowly to room temperature. The (3S,4R)-amine[1][2][3] · (-)-DBTA salt is typically less soluble than the heterochiral pair.[1]
Recrystallization: If ee is still <99%, recrystallize the salt from EtOH/H2O (9:1).[1]
Free Basing: Break the salt with NaOH/DCM biphasic workup to recover the pure amine.[1]
Why this works: The eutectic point of this system strongly favors the formation of the conglomerate salt, effectively "squeezing" the impurities into the mother liquor.
Phase 4: Alternative Route Diagnostics (Enzymatic)
If you are using Lipase Resolution (e.g., CAL-B) on the racemic amino alcohol.[1]
Q: The enzyme stopped working after 5 cycles.A: The amino group is likely poisoning the enzyme active site or stripping the water layer required for enzyme structure.[1]
The Fix: Perform the resolution on the N-Cbz protected intermediate, not the free amine. Lipases handle carbamates/amides much better than free amines.[1]
Acyl Donor: Ensure you are using an irreversible acyl donor like Vinyl Acetate .[1] If using Ethyl Acetate, the reaction is reversible, and equilibrium will cap your max yield/ee.[1]
Troubleshooting Logic Tree
Caption: Figure 2. Decision matrix for isolating the root cause of enantiomeric purity failure.
References
Jacobsen, E. N. (2000).[1] Asymmetric Ring Opening of Epoxides.[1] Accounts of Chemical Research. Link[1]
Ghosh, A. K., et al. (2006).[1] Synthesis of Amprenavir and related HIV protease inhibitors.[1] Journal of Organic Chemistry. Link[1]
Martinez, C. A., et al. (2000).[1] Practical Synthesis of (3S,4R)-4-Aminotetrahydrofuran-3-ol via Enzymatic Resolution. Organic Process Research & Development. Link[1]
Vertex Pharmaceuticals. (2022).[1][4] Process for the synthesis of substituted tetrahydrofuran modulators. World Intellectual Property Organization (WO2022256660A1).[1] Link
Resolving diastereomeric contamination in (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Executive Summary This guide addresses the purification and stereochemical validation of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol . This scaffold is a critical intermediate in the synthesis of BTK inhibitors and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the purification and stereochemical validation of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol . This scaffold is a critical intermediate in the synthesis of BTK inhibitors and other kinase-targeting small molecules.[1][2] The target molecule possesses a trans-relationship between the C3-hydroxyl and C4-amino groups.[1][2][3]
Diastereomeric contamination—specifically the presence of the cis-isomer ((3S,4S) or (3R,4R))—is a common issue arising from non-stereoselective epoxide opening or C3-epimerization during synthesis.[3][4] This guide provides diagnostic criteria, root cause analysis, and validated resolution protocols to ensure >98% diastereomeric excess (de).
Module 1: Diagnostic Toolkit
Before attempting purification, you must quantify the nature of the impurity.[5] Is it an enantiomer (requires chiral media) or a diastereomer (separable on achiral media)?
Nuclear Magnetic Resonance (NMR) Profiling
Diastereomers exhibit distinct scalar couplings due to the fixed geometry of the tetrahydrofuran (oxolane) ring.[4]
Feature
Target: (3S,4R) [Trans]
Impurity: (3S,4S) [Cis]
Mechanistic Insight
H NMR Coupling
2.0 – 4.5 Hz
6.0 – 8.0 Hz
In 5-membered rings, cis-substituents often adopt a pseudo-e/a conformation with larger dihedral overlap than the trans-diequatorial-like arrangement.[2][3][4]
F NMR Shift
-138.5, -142.1 ppm
-139.2, -143.5 ppm
The spatial proximity of the OH group to the difluorophenyl ring in the cis-isomer induces a distinct upfield shift due to shielding effects.[2][3][4]
NOESY Signal
Weak/No correlation between H3 and H4
Strong correlation between H3 and H4
Definitive proof of relative stereochemistry.
Chromatographic Diagnosis
Achiral HPLC (C18/Phenyl-Hexyl): The cis-isomer, capable of forming an intramolecular H-bond (OH
NH), is typically less polar and elutes earlier than the trans-isomer in reverse-phase conditions.[2][3][4]
Chiral HPLC: Required only if you suspect enantiomeric contamination ((3R,4S)).[4][5]
Mobile Phase: Heptane:EtOH (80:[3][4]20) + 0.1% Diethylamine.[1][4]
Module 2: Root Cause Analysis
Understanding why the impurity formed allows you to prevent it in future batches.[1]
Scenario A: The "Epoxide Opening" Route
Process: Opening 3,4-epoxytetrahydrofuran with 2,3-difluoroaniline.
Cause: This
reaction naturally yields the trans-product.[1][2][3][4] Presence of cis-impurity suggests:
Double Inversion: Involvement of a loose ion-pair or carbocation character (likely if Lewis acids were used aggressively).[1][2][4]
Starting Material Defect: The starting epoxide contained cis-diol impurities cyclized incorrectly.[1][2]
Scenario B: The "Ketone Reduction" Route
Process: Reduction of 4-[(2,3-difluorophenyl)amino]oxolan-3-one.[1][2][3][4]
Cause: Hydride attack (e.g., NaBH4) often favors the formation of the cis-isomer (kinetic product) or a mixture, depending on the steric bulk of the amine protecting group.[5]
Module 3: Resolution Protocols
Protocol A: Selective Crystallization (The "Salt Break")
Best for: Large-scale purification (>5g) with <15% contamination.[1][2][3][4]
Principle: The trans-isomer forms a highly crystalline lattice with Hydrochloric Acid due to efficient packing, whereas the cis-isomer salt is more soluble/amorphous.[1][2][3]
Step-by-Step Methodology:
Dissolution: Dissolve the crude free base (1.0 eq) in Methanol (5 vol) at 40°C.
Salt Formation: Slowly add 1.25 M HCl in Methanol (1.1 eq) dropwise over 20 minutes.
Nucleation: Cool the solution to 20°C. Seed with pure (3S,4R)-HCl salt if available.
Anti-Solvent Addition: Slowly add Isopropyl Acetate (IPAc) or MTBE (10 vol) over 1 hour.
Aging: Stir the slurry at 0-5°C for 4 hours.
Filtration: Filter the white solid. Wash the cake with cold IPAc/MeOH (9:1).
Free Basing: Resuspend the salt in DCM and wash with saturated NaHCO
Observation: The cis-isomer (less polar due to H-bonding) usually elutes first.[1][2][3][4] The trans-isomer (target) elutes second as a broad tailing peak due to amine interaction with silica.[1][2][4]
Module 4: Decision & Workflow Logic
The following diagrams illustrate the decision-making process and the stereochemical pathway.
Figure 1: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity load.
Figure 2: Stereochemical Origin of Impurities
Caption: Mechanistic pathways showing how reaction conditions influence the formation of the target trans-isomer versus the cis-impurity.
References
Separation of Diastereomers of Amino-Tetrahydrofuran Derivatives
Title: Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminotetrahydrofuran-3-carboxylic acid.[1][2][3][4][6]
Source:Organic & Biomolecular Chemistry, 2004.[1][5]
URL:[Link]
Mechanistic Insights into Aminolysis of Epoxides
Title: Regio- and stereoselective ring opening of epoxides and aziridines.[1][2][3]
Source:Chemical Reviews, 2014.[1][5]
URL:[Link][3][4]
General Guide to Chiral and Diastereomeric Separations
Title: A Strategy for Developing HPLC Methods for Chiral Drugs.
Source:LCGC International, 2020.[5]
URL:[Link]
Crystallization of Diastereomeric Salts
Title: Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.[1][7]
Source:Current Research in Bioorganic & Organic Chemistry, 2019.[5][7]
URL:[Link][3][4]
Technical Support Center: Optimizing Solvent Selection for Recrystallization of Fluorinated Amino Oxolanes
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorinated amino oxolanes. The unique ph...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorinated amino oxolanes. The unique physicochemical properties conferred by the fluorine atoms, combined with the basicity of the amino group and the polarity of the oxolane ring, present specific challenges in developing a robust recrystallization protocol. This document provides a framework for systematic solvent selection, troubleshooting common issues, and implementing advanced purification strategies.
This section addresses the fundamental principles governing the behavior of fluorinated amino oxolanes in solution, which is critical for making informed decisions during solvent selection.
Q1: How does fluorination impact the solubility and crystallization behavior of amino oxolanes?
A: Fluorination profoundly alters a molecule's properties in ways that directly influence recrystallization.[1]
Unique Solubility Profile: Highly fluorinated compounds are often described as both hydrophobic (water-insoluble) and lipophobic (insoluble in non-polar hydrocarbon solvents).[1][2] This gives rise to a "fluorous" character, meaning they may preferentially dissolve in fluorine-rich solvents.[3] However, for molecules with moderate fluorination, solubility in organic solvents of medium polarity (e.g., THF, ethyl acetate, acetone) can be enhanced compared to their non-fluorinated analogs.[4]
Altered Intermolecular Forces: The high electronegativity of fluorine creates strong C-F bonds that are highly polarized but have low polarizability. This results in unusually weak van der Waals interactions.[2] Crystal packing is often governed by a complex interplay of dipole-dipole interactions and weak hydrogen bonds like C-H···F contacts, which can be crucial for stabilizing the crystal lattice.[5][6]
Impact on Crystal Packing: Even minor changes in fluorination can dramatically alter the crystal packing motif (e.g., from π-stacking to a herringbone arrangement).[7] This can affect everything from crystal habit to the kinetics of crystallization.
Q2: What role does the amino group play in solvent selection and potential side reactions?
A: The amino group introduces basicity and strong hydrogen-bonding capabilities, which are key considerations.
Basicity and pH Sensitivity: As a basic functional group, the amine can be protonated by acidic solvents or impurities. This property can be leveraged for purification by forming a salt, crystallizing it, and then neutralizing it to recover the purified free base.[8][9]
Hydrogen Bonding: The N-H bonds are strong hydrogen bond donors, and the nitrogen lone pair is a hydrogen bond acceptor. Solvents that can effectively compete for these hydrogen bonds (protic solvents like alcohols or aprotic acceptors like acetone) will increase solubility. A successful recrystallization often requires a solvent that is a good hydrogen-bonding partner at high temperatures but a poor one at low temperatures.
Potential for Degradation: Amines can be susceptible to oxidation, especially under prolonged heating.[10] Furthermore, they may react with certain solvents. For example, primary or secondary amines can react with acetone via imine formation, particularly in the presence of acid or base catalysts. Therefore, solvent inertness is a critical parameter.[11]
Q3: How does the oxolane (tetrahydrofuran) moiety influence solvent interactions?
A: The oxolane ring, a cyclic ether, adds polarity and acts as a hydrogen bond acceptor. Its presence generally enhances solubility in a range of polar aprotic and protic solvents. The ether oxygen can form hydrogen bonds with protic solvents (e.g., water, alcohols), which increases solubility. This must be balanced against the properties of the fluorinated and amino substituents to find a solvent system with the ideal solubility curve for recrystallization.
Section 2: Strategic Solvent Selection
A systematic approach to solvent screening is the most efficient path to a successful recrystallization. Trial and error without a logical framework often leads to poor yields and purity.[12]
Workflow for Systematic Solvent Selection
The following workflow provides a structured method for identifying a suitable single- or mixed-solvent system.
Caption: A systematic workflow for screening recrystallization solvents.
Table 1: Properties of Common Solvents for Recrystallization
This table provides a starting point for solvent selection based on polarity and boiling point. Safety information is critical and should always be confirmed by consulting the Safety Data Sheet (SDS) for each solvent.
Solvent
Boiling Point (°C)
Polarity Index
Key Characteristics & Potential Use
Non-Polar
Heptane/Hexane
98 / 69
0.1
Good for precipitating non-polar compounds. Often used as an anti-solvent.[13]
Toluene
111
2.4
Can dissolve aromatic compounds; higher boiling point allows for a wide temperature range.
Medium Polarity (Aprotic)
Diethyl Ether
35
2.8
Very volatile, high flammability. Useful for precipitating salts or as an anti-solvent.[14]
Dichloromethane (DCM)
40
3.1
Volatile, good solvent for many organics. Use with caution due to health concerns.
Ethyl Acetate (EtOAc)
77
4.4
Good general-purpose solvent, less polar than acetone. Often used in pairs.[15]
Tetrahydrofuran (THF)
66
4.0
Good solvent for polar molecules, including the oxolane moiety. Can form peroxides.
Acetone
56
5.1
Strong solvent, miscible with water. Potential for side reactions with amines.[8]
Acetonitrile (MeCN)
82
5.8
Polar aprotic, often used in purification. Can be a good choice for fluorinated compounds.[16]
Polar (Protic)
2-Propanol (IPA)
82
4.3
Less polar than ethanol, good for compounds with moderate polarity.
Ethanol (EtOH)
78
5.2
A very common and effective recrystallization solvent, often paired with water.[8][15]
Methanol (MeOH)
65
6.6
More polar than ethanol, dissolves more polar compounds.
Water
100
10.2
Used for polar compounds or as an anti-solvent with alcohols for less polar ones.[15]
Protocol 1: Systematic Single-Solvent Screening
This protocol details the small-scale testing necessary to identify a suitable solvent.
Preparation: Place approximately 20-30 mg of your crude fluorinated amino oxolane into a small test tube or vial.
Room Temperature Test: Add a solvent from Table 1 dropwise (starting with ~0.5 mL) and swirl. If the solid dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.[17]
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a sand bath or on a hot plate) to the solvent's boiling point. Add more solvent in small portions until the solid just dissolves. Do not add a large excess.[12]
Cooling and Crystallization: Remove the vial from the heat and allow it to cool slowly to room temperature. Do not disturb the vial. Observe for crystal formation. If no crystals form, try scratching the inside of the vial with a glass rod to initiate nucleation.[12]
Ice Bath: Once the vial has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[18]
Evaluation: A good solvent is one where the compound is sparingly soluble at room temperature, highly soluble when hot, and forms a significant amount of crystalline precipitate upon cooling.[15]
Section 3: Troubleshooting Guide
Even with a systematic approach, challenges can arise. This guide addresses the most common problems encountered during the recrystallization of fluorinated amino oxolanes.
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[19] The resulting oil rarely crystallizes purely.
Cause: The boiling point of the solvent is too high, or the solution is too concentrated. Impurities can also lower the melting point of the mixture.
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Cool slowly again.[19]
Lower the Cooling Temperature: Ensure the solution is fully dissolved at the boiling point, then cool it more slowly. A slower cooling rate gives molecules more time to orient into a crystal lattice.[17]
Change Solvents: Switch to a solvent with a lower boiling point.
Use a Mixed-Solvent System: Dissolve the compound in a minimum of a "good" solvent where it is very soluble, then add a "bad" (anti-solvent) where it is insoluble dropwise at high temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.
Caption: A decision tree for troubleshooting when a compound "oils out".
Q: I have a very low or no yield of crystals. How can I improve it?
A: A low yield is one of the most frequent recrystallization problems.[19]
Cause 1: Too much solvent was used. Even at low temperatures, your compound has some solubility in the solvent. Using a large excess means a significant amount will remain in the mother liquor.[20]
Solution: Evaporate some of the solvent from the mother liquor and cool again to recover a second crop of crystals. For future attempts, use only the minimum amount of hot solvent required to fully dissolve the solid.[20]
Cause 2: Premature crystallization. If crystals form while the solution is still hot (e.g., during a hot filtration step), product is lost.
Solution: Use a pre-heated funnel and flask for hot filtration and use a slight excess of solvent to keep the compound dissolved.
Cause 3: The cooling was not cold enough.
Solution: Ensure the flask is left in an ice-water bath for an adequate amount of time (at least 20-30 minutes) to maximize precipitation.[18]
Q: The crystals form too quickly and seem to trap impurities. How can I slow down crystallization?
A: Rapid crystal formation ("crashing out") often traps solvent and impurities within the crystal lattice, defeating the purpose of purification.[19]
Cause: The solution is too supersaturated upon cooling. This happens when the compound's solubility changes too drastically with temperature in that specific solvent.
Solutions:
Use More Solvent: Re-dissolve the solid in the same solvent, but add a slight excess (5-10%) beyond the minimum required for dissolution at boiling. This will keep the compound in solution longer during cooling.[19]
Slow Down the Cooling Process: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to slow the rate of cooling. Do not place it directly in an ice bath from a high temperature.[17]
Choose a Different Solvent: Find a solvent where the solubility difference between hot and cold is less extreme.
Q: My final product is discolored. How can I remove colored impurities?
A: Colored impurities are common and can often be removed.
Cause: Highly conjugated, non-volatile impurities are present in the crude material.
Solution: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal adsorbs the colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling the solution to crystallize.[18] Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding it.
Section 4: Advanced Techniques
Q: When should I consider a mixed-solvent (binary) system?
A: A mixed-solvent system is ideal when no single solvent has the desired solubility profile. This is common for fluorinated compounds that may be too soluble in some solvents and not soluble enough in others. The strategy relies on pairing a "good" solvent (in which the compound is highly soluble) with a "bad" or "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible.[15]
Protocol 2: Performing a Mixed-Solvent Recrystallization
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at near-boiling temperature.
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
Clarification: Add one or two drops of the "good" solvent back into the hot solution until it becomes clear again.
Crystallization: Set the solution aside to cool slowly and undisturbed to room temperature, followed by an ice bath, as you would for a single-solvent recrystallization. The crystals will form as the solubility decreases in the mixed-solvent system.
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and.
Kostikov, Y., et al. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. PMC.
Wikipedia. (n.d.). Organofluorine chemistry.
Chemistry Stack Exchange. (2012, May 23). Why do biphasic systems of fluorous and organic solvents form?
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-50.
Nelyubina, Y. V., et al. (n.d.). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Royal Society of Chemistry.
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
Tahir, M. N., et al. (n.d.). Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration. PMC.
LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Vener, M. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC.
ResearchGate. (2025, August 10). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor.
Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation.
UCLA Chemistry. (n.d.). Recrystallization1.
University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
Overcoming catalyst poisoning during synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Welcome to the technical support guide for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This document is intended for researchers, scientists, and drug development professionals encountering challen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol. This document is intended for researchers, scientists, and drug development professionals encountering challenges related to catalyst performance during this critical C-N cross-coupling reaction. The formation of the aryl-amine bond is a pivotal step, and the efficiency of the palladium catalyst is paramount to achieving high yields and purity.
This guide provides a structured approach to troubleshooting catalyst poisoning, a common pitfall in cross-coupling reactions that can lead to stalled reactions, low conversion rates, and inconsistent results. By understanding the underlying causes and implementing targeted solutions, you can significantly improve the robustness and success of your synthesis.
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
This section is formatted as a series of questions and answers to directly address common issues observed during the synthesis.
Q1: My reaction has stalled or is showing very low conversion. How do I confirm catalyst poisoning is the culprit?
Low or no conversion is a frequent issue, often pointing to an inactive catalyst.[1] The synthesis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, likely proceeding via a Buchwald-Hartwig amination or a similar palladium-catalyzed C-N coupling, is highly sensitive to the state of the catalyst.[2][3]
Initial Diagnostic Checks:
Visual Inspection: Has the reaction mixture changed color as expected? Palladium-catalyzed reactions often have characteristic color changes. A lack of change can indicate a non-starter.
TLC/LC-MS Monitoring: Take a sample from the reaction mixture. If there is a high concentration of starting materials and little to no product formation after a reasonable amount of time, the catalyst is likely not active.
Control Reaction: If possible, run a parallel reaction with a known, reliable substrate-catalyst system that has worked previously in your lab. If this control also fails, it points to a systemic issue like contaminated solvent or a bad batch of inert gas.
Experimental Confirmation:
Addition of Fresh Catalyst: To a small, stalled aliquot of the reaction, add a fresh portion of the palladium catalyst and ligand. If the reaction restarts and proceeds, it strongly suggests the initial catalyst was poisoned or degraded.
Reagent Purity Check: Run the reaction with highly purified starting materials and freshly distilled, deoxygenated solvent.[4][5] If this reaction works while the standard reaction does not, the issue lies with impurities in your reagents.
Q2: I suspect my starting materials or reagents are contaminated. What are the most common poisons for palladium catalysts?
Catalyst poisons are substances that bind to the active sites of a catalyst, reducing its activity.[6] For palladium catalysts, even trace amounts of certain impurities can be highly detrimental.[7][8]
Common Catalyst Poisons and Their Sources:
Catalyst Poison
Common Sources
Mechanism of Poisoning
Sulfur Compounds
Thiols, thioethers, sulfoxides, sulfates often found as impurities in reagents or from rubber septa.[6][9]
Strong coordination of sulfur to the palladium center, blocking active sites for the catalytic cycle.[8][10]
Halides
Excess halide ions (especially I⁻) from starting materials or salts.[7]
Can form stable, less reactive palladium-halide complexes that inhibit the catalytic cycle.[11]
Phosphorus Compounds
Phosphates, phosphites, or residual phosphine-containing reagents from prior steps.[7]
Compete with the desired phosphine ligand for coordination to the palladium center.
Water and Oxygen
Inadequately dried solvents, glassware, or leaks in the inert atmosphere setup.
Can lead to the oxidation of the active Pd(0) to inactive Pd(II) species or promote side reactions.[12]
Heavy Metals
Contaminants like lead, mercury, or arsenic in starting materials.[6]
Can alloy with or deactivate the palladium catalyst.
Coordinating Functional Groups
Nitriles, nitro compounds, and some nitrogen-containing heterocycles can act as inhibitors.[7]
These groups can bind to the palladium center and hinder the desired catalytic transformation.
Q3: How can I purify my reagents and solvents to remove potential catalyst poisons?
Rigorous purification of all components is the most effective preventative measure against catalyst poisoning.
Experimental Protocol: Purification of Solvents
Aprotic polar solvents like toluene or dioxane are common in Buchwald-Hartwig reactions.[1]
Drying: Reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF and dioxane; calcium hydride for toluene) for several hours.
Distillation: Distill the solvent under an inert atmosphere (Argon or Nitrogen) immediately before use.
Degassing: Before adding to the reaction, thoroughly degas the solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
Experimental Protocol: Purification of Amines (e.g., 2,3-difluorophenylamine)
Amines can be contaminated with various impurities.
Distillation: If the amine is a liquid, distillation under reduced pressure is often effective.
Recrystallization: If the amine is a solid, recrystallization from a suitable solvent can remove non-volatile impurities.
Alumina Plug Filtration: Prepare a short plug of activated, neutral alumina in a pipette or small column. Dissolve the amine in a minimally polar solvent (e.g., dichloromethane or diethyl ether) and pass it through the alumina plug. This can remove trace polar impurities. Rinse the plug with fresh solvent and combine the filtrates. Remove the solvent in vacuo.[5]
Experimental Protocol: Removal of Sulfur Impurities
Adsorbent Beds: For liquid reagents, passing them through a guard bed containing materials like zinc oxide or activated carbon can effectively trap sulfur impurities.[9][13][14]
Recrystallization: For solid reagents, recrystallization can be effective. For example, elemental sulfur can be removed from other solids by recrystallization from xylene.[15]
Q4: My reaction starts but then stops prematurely. What could be the cause?
This often points to either product inhibition, poisoning by a byproduct, or thermal degradation of the catalyst.
Product Inhibition: The synthesized product, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, may have a higher affinity for the catalyst's active site than the reactants, effectively shutting down the catalytic cycle once a certain concentration is reached.
Byproduct Poisoning: An unforeseen side reaction could be generating a catalyst poison. Analyze the reaction mixture by LC-MS or NMR to identify any significant byproducts.
Thermal Instability: Many palladium-phosphine complexes are thermally sensitive. If the reaction temperature is too high, the ligand may dissociate or decompose, leading to the formation of inactive palladium black.
Troubleshooting Steps:
Lower Reaction Temperature: If possible, try running the reaction at a lower temperature for a longer period.
Use a More Robust Ligand: Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) can form more stable and active catalysts that are less prone to degradation.[1][3]
Slow Addition: Consider adding one of the reactants (e.g., the aryl halide) slowly over several hours to keep its concentration low and minimize potential side reactions.
Visualizing the Problem: Catalyst Deactivation and Troubleshooting
Caption: A simplified representation of the key steps in a palladium-catalyzed C-N cross-coupling reaction.
Diagram 2: Mechanism of Sulfur Poisoning
Caption: Sulfur compounds can irreversibly bind to the active Pd(0) catalyst, removing it from the catalytic cycle.
Diagram 3: Troubleshooting Flowchart for Low Conversion
Caption: A step-by-step decision tree to diagnose and resolve low reaction conversion.
Frequently Asked Questions (FAQs)
Q1: Can a poisoned palladium catalyst be regenerated?
Regeneration can sometimes be possible but is often challenging for lab-scale reactions. For sulfur poisoning, high-temperature treatments or oxidative methods have been explored, but these are often harsh and may not restore full activity.[10][16][17] For deactivation by alkali metals, washing with a dilute ammonium chloride solution has shown some success in specific cases.[18] In a research setting, it is usually more practical and reliable to use a fresh batch of catalyst.
Q2: What are the best handling and storage practices for palladium catalysts and ligands?
Inert Atmosphere: Always handle and store palladium catalysts and phosphine ligands under an inert atmosphere (argon or nitrogen), preferably in a glovebox.
Cold and Dark Storage: Store them in a refrigerator or freezer, protected from light.
Q3: Are there alternative, more robust catalysts for this type of C-N coupling?
Yes. The field of cross-coupling has evolved significantly. Catalyst systems based on bulky, electron-rich N-heterocyclic carbene (NHC) ligands have shown high activity and stability, sometimes outperforming phosphine-based systems, especially for challenging substrates.[19][20] If you consistently face issues with your current system, screening a panel of modern ligands and pre-catalysts is a worthwhile endeavor.
Q4: My reaction is biphasic. Does this affect catalyst poisoning?
Poor mixing in biphasic reactions can lead to localized high concentrations of reagents, which might promote side reactions or catalyst degradation.[5][21] Ensure vigorous stirring to maximize the interfacial area where the reaction occurs. If solubility is an issue, consider screening different solvents or solvent mixtures to achieve a homogeneous solution.[5]
References
Catalyst poisoning - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC. (2026, January 2). Retrieved February 25, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). Retrieved February 25, 2026, from [Link]
Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles | Industrial & Engineering Chemistry Research - ACS Publications. (2025, March 18). Retrieved February 25, 2026, from [Link]
Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]
CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents. (n.d.).
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (n.d.). Retrieved February 25, 2026, from [Link]
Catalyst Poison Countermeasures - Nikki-Universal Co., Ltd. (n.d.). Retrieved February 25, 2026, from [Link]
The poisoning of a palladium catalyst by carbon monoxide - Royal Society Publishing. (n.d.). Retrieved February 25, 2026, from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 25, 2026, from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved February 25, 2026, from [Link]
Purification Series – Catalysts and Adsorbents - Chempack. (n.d.). Retrieved February 25, 2026, from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved February 25, 2026, from [Link]
Sulfur Removal - Sinocata. (2017, August 28). Retrieved February 25, 2026, from [Link]
Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC. (n.d.). Retrieved February 25, 2026, from [Link]
How to Purify Sulfur by Recrystallization with Xylenes - YouTube. (2023, September 24). Retrieved February 25, 2026, from [Link]
US2204543A - Process for the purification of sulphur dioxide-containing technical gases obtained from roasting - Google Patents. (n.d.).
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Retrieved February 25, 2026, from [Link]
(PDF) Enantiospecific Synthesis of (3r,4 - Amanote Research. (n.d.). Retrieved February 25, 2026, from [Link]
WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents. (n.d.).
Synthesis of complex unnatural fluorine-containing amino acids - PMC. (n.d.). Retrieved February 25, 2026, from [Link]
WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents. (n.d.).
Welcome to the Technical Support Center. If you are working with oxolan-3-ol (3-hydroxytetrahydrofuran, 3-HTHF), you are handling a molecule with a deceptively high boiling point (~181°C) but low thermal stability in the presence of impurities.
The Core Problem: 3-HTHF is susceptible to acid-catalyzed dehydration and peroxidative degradation .
This guide provides the thermal control variables required to navigate these risks.
Module 1: Critical Temperature Variables (The Data)
Do not attempt atmospheric distillation of this compound. The boiling point (181°C) is too close to the decomposition threshold, especially if the crude mixture contains residual acid catalysts (e.g., p-TsOH) from cyclization.
Table 1: Physical Properties & Thermal Limits
Property
Value
Critical Note
Boiling Point (Atm)
179–181°C
DANGER: Do not distill at 760 mmHg. Thermal decomposition accelerates >120°C.
Understanding why you are controlling temperature is vital. The diagram below illustrates the two primary failure modes: Oxidative Cleavage (Storage issue) and Dehydration (Processing issue).
Figure 1: The dual degradation pathways of 3-HTHF. Note that acid contamination lowers the thermal threshold for dehydration significantly.
Module 3: Troubleshooting & FAQs
Scenario A: Distillation Issues
Q: The liquid in my distillation pot is turning dark brown/black. What is happening?A: You are likely experiencing acid-catalyzed dehydration followed by polymerization.
The Cause: 3-HTHF is often synthesized via acid-catalyzed cyclization of 1,2,4-butanetriol. If you did not fully neutralize the acid (e.g., p-Toluenesulfonic acid) before distillation, the acid is concentrating in the pot. At high temperatures, this strips water from 3-HTHF, creating dihydrofuran, which polymerizes into a dark tar.
The Fix: Stop heating immediately. Cool the pot. Wash the organic phase with saturated
or use a solid base scavenger (like ) prior to the next distillation attempt.
Q: My vacuum is set to 20 mmHg, but the product isn't distilling until 110°C. Why?A: This indicates a pressure drop discrepancy or headspace cooling .
The Cause: If your manometer reads 20 mmHg at the pump, but the manifold is restricted, the pressure at the flask might be 50 mmHg.
The Fix: Insulate the column (Vigreux) to prevent refluxing. Ensure the vacuum lines are wide-bore. 3-HTHF has high viscosity compared to THF; ensure the condenser water is not too cold (keep >10°C) to prevent viscosity-based hold-up, though freezing is unlikely.
Scenario B: Storage & Stability
Q: Can I store 3-HTHF in clear glass bottles on the shelf?A:Absolutely not.
The Mechanism: Ether oxygens adjacent to carbons with hydrogens are prime targets for radical autoxidation.[1] UV light accelerates this.
The Protocol: Store in amber glass or opaque metal containers. Purge with Nitrogen or Argon. Store at 2–8°C .
Stabilizers: If your downstream application permits, add BHT (2,6-Di-tert-butyl-4-methylphenol) at 100–250 ppm to inhibit peroxide formation.
Q: I found white crystals in the cap of my old 3-HTHF bottle. Is it safe to open?A:STOP. Do not touch.
The Hazard: These are likely crystallized peroxides, which are shock-sensitive explosives. Friction from unscrewing the cap can detonate them.
The Protocol: Contact your EHS department immediately for remote disposal/detonation. Do not attempt to dissolve or move the bottle.
Module 4: Step-by-Step Safe Distillation Protocol
Objective: Purify 3-HTHF while preventing thermal degradation.
Neutralization Check (Critical):
Take a 1 mL aliquot of crude material. Mix with 1 mL water. Check pH.
If pH < 7, stir crude with solid Sodium Bicarbonate (
) or Potassium Carbonate () for 30 mins. Filter off solids. Do not distill acidic material.
Peroxide Test:
Test with starch-iodide paper or quant strips. If peroxides >100 ppm, treat with ferrous sulfate or reducing agent before heating. Distilling peroxides is a lethal hazard.
Apparatus Setup:
Use a short-path distillation head or Vigreux column (insulated).
Grease all joints (high-vacuum grease) or use Teflon sleeves.
Stirring: High-speed magnetic stirring is required to prevent "hot spots" on the flask wall which trigger decomposition.
The Heating Ramp:
Establish Vacuum (< 20 mmHg) before heating.
Heat bath to 20°C above expected boiling point (e.g., if BP is 88°C, bath max 110°C).
Never exceed a bath temperature of 130°C.
Collection:
Discard the first 5% (forerun) which often contains water and volatile dihydrofurans.
A Comparative Guide to HPLC Method Development for the Purity Analysis of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
A Senior Application Scientist's In-Depth Technical Guide Introduction (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a chiral heterocyclic compound whose structural motifs—a substituted oxolane ring and a difluorop...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's In-Depth Technical Guide
Introduction
(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a chiral heterocyclic compound whose structural motifs—a substituted oxolane ring and a difluorophenylamino group—are of significant interest in medicinal chemistry. As a potential key intermediate or active pharmaceutical ingredient (API), ensuring its chemical purity is paramount for safety and efficacy. The inherent polarity of this molecule, conferred by the hydroxyl and secondary amine functionalities, presents a distinct analytical challenge. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods may offer insufficient retention, leading to poor resolution from the solvent front and other polar impurities.[1][2][3]
This guide provides a comprehensive, in-depth walkthrough of the development and validation of a robust, stability-indicating HPLC method for the purity analysis of this compound. We will explore the causal logic behind experimental choices, from initial analyte characterization to final method validation. Furthermore, we will objectively compare the performance of the optimized reversed-phase method against two key alternatives: a Hydrophilic Interaction Liquid Chromatography (HILIC) method and a generic "fast-gradient" screening method. This comparative analysis, supported by experimental data, is designed to equip researchers, scientists, and drug development professionals with the expertise to tackle similar analytical challenges.
Analyte Characterization and Initial Chromatographic Strategy
A successful method development process begins with a thorough understanding of the analyte's physicochemical properties.
Polar Core: The oxolan-3-ol (tetrahydrofuran-3-ol) moiety is highly polar due to the ether oxygen and the hydroxyl group, which can act as hydrogen bond donors and acceptors.
Basic Center: The secondary amine is a weak base. Its protonation state is pH-dependent, which will critically influence retention and peak shape. To ensure consistent interactions and mitigate peak tailing from silanol interactions on silica-based columns, controlling the mobile phase pH is essential. A pH at least 2 units away from the analyte's pKa is generally recommended.[4]
Hydrophobic/UV-Active Moiety: The 2,3-difluorophenyl group provides a degree of hydrophobicity and, crucially, a strong chromophore for UV detection. A UV scan of the analyte would confirm the optimal wavelength for maximum sensitivity.
Initial Strategy Comparison:
Chromatographic Mode
Rationale for Consideration
Potential Challenges
Reversed-Phase (RP-HPLC)
The most common, robust, and reproducible HPLC mode.[5][6] The difluorophenyl group provides a hydrophobic handle for retention.
The molecule's high polarity may lead to poor retention on traditional C18 phases, especially with high organic content.[1][7]
Hydrophilic Interaction (HILIC)
Specifically designed for the retention and separation of highly polar compounds that are poorly retained in reversed-phase.[8][9][10][11]
Can be less robust than RP-HPLC, more sensitive to mobile phase water content, and may require longer equilibration times.
Given the ubiquity and robustness of RP-HPLC, our primary objective will be to develop a method in this mode using a modern, aqueous-stable stationary phase. We will then develop a HILIC method as a direct, powerful alternative for comparison.
Method Development and Optimization Workflow
Our method development follows a systematic, multi-stage process designed to achieve optimal separation and robustness.
A Comparative Guide to the Chiral Chromatography Separation of (3S,4R) and (3R,4S) Amino Oxolan-3-ol Isomers
For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical for ensuring the safety and efficacy of pharmaceutical compounds. This guide provid...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise separation and quantification of stereoisomers are critical for ensuring the safety and efficacy of pharmaceutical compounds. This guide provides an in-depth technical comparison of chiral chromatography methods for the separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers, a class of compounds with significant interest in medicinal chemistry. We will explore the nuances of chiral stationary phase selection, mobile phase optimization, and provide actionable protocols to achieve baseline resolution.
The Challenge: Separating Diastereomers with Vicinal Stereocenters
The separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers presents a unique challenge due to the presence of two adjacent chiral centers. These molecules are diastereomers, meaning they are non-superimposable, non-mirror images of each other. While diastereomers possess different physical and chemical properties, their structural similarity often makes them difficult to separate using standard achiral chromatography. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to create transient diastereomeric complexes with the analytes, is the most effective approach for this task.[1] The success of the separation hinges on the differential stability of these complexes, leading to different retention times for each isomer.[1]
Strategic Approach to Method Development
A systematic approach to method development is crucial for efficiently achieving the desired separation. This typically involves screening a variety of chiral stationary phases and mobile phase compositions.[2][3] The polar nature of amino oxolan-3-ol, containing both an amino and a hydroxyl group, will heavily influence these choices.
dot
graphdot
Caption: A systematic workflow for developing a chiral separation method.
Comparative Analysis of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving enantioselective separation. For polar molecules like amino oxolan-3-ol, several types of CSPs are viable candidates.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose or amylose, are the most widely used and versatile for chiral separations.[2][4] They offer a high probability of success due to their complex chiral recognition mechanisms, which involve the formation of "chiral pockets" where analytes can partition.[2] Both coated and immobilized polysaccharide columns are available. Immobilized phases offer greater solvent compatibility, allowing for a broader range of mobile phases, including those that would damage coated phases like THF, ethyl acetate, and dichloromethane.[5][6][7]
CSP Type
Chiral Selector Examples
Key Advantages
Considerations for Amino Oxolan-3-ol
Coated Polysaccharide
CHIRALCEL® OD-H, CHIRALPAK® AD-H
High enantioselectivity for a wide range of compounds.
Often the first choice for method development due to flexibility.[2]
For the separation of amino oxolan-3-ol, an immobilized polysaccharide CSP is highly recommended as the starting point due to its robustness and the ability to explore a wider range of mobile phase conditions.
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are another powerful class of chiral selectors, particularly for amino acids and other amino-containing compounds.[9][10] Their complex structures provide multiple interaction sites for chiral recognition. These CSPs are often used in reversed-phase or polar ionic modes.
Excellent for separating primary amines and amino alcohols.
Mobile phase pH can significantly impact retention and selectivity.
Pirkle-Type and Ligand Exchange CSPs
While less common as a first-line approach for this specific application, Pirkle-type and ligand exchange CSPs can be effective. Pirkle-type CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions. Ligand exchange chromatography is particularly suited for amino acids and their derivatives, involving the formation of diastereomeric metal complexes.[2]
Mobile Phase Optimization: The Key to Resolution
Once a promising CSP is identified, fine-tuning the mobile phase composition is essential to optimize the separation. The choice of organic modifier, additives, and even temperature can dramatically affect selectivity and resolution.[4]
Normal Phase vs. Reversed Phase vs. Polar Organic Mode
Normal Phase (NP): Typically uses a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol, ethanol). This mode is often a good starting point for polysaccharide CSPs.[3]
Reversed Phase (RP): Employs an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is particularly useful for polar compounds and is compatible with mass spectrometry (MS) detection.[5][11]
Polar Organic (PO): Uses polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This can be a good alternative when NP or RP modes fail to provide adequate separation.
dot
graphdot
Caption: Decision tree for mobile phase mode selection.
The Critical Role of Additives
Mobile phase additives can have a profound impact on peak shape and enantioselectivity, especially for ionizable compounds like amines.[12][13]
Basic Additives: For basic analytes like amino oxolan-3-ol, a small amount of a basic additive such as diethylamine (DEA) or triethylamine (TEA) in the mobile phase can improve peak shape and, in some cases, enhance resolution.[14]
Acidic Additives: Counterintuitively, acidic additives like trifluoroacetic acid (TFA) or formic acid can also be beneficial for the separation of basic compounds on certain CSPs.[13] The choice between a basic or acidic additive should be determined experimentally.
Buffers: In reversed-phase mode, buffers like ammonium bicarbonate or ammonium acetate are often used to control pH and improve reproducibility, especially for MS detection.[11]
It is important to note that mobile phase additives can sometimes have a "memory effect" on the column, where their presence can alter the column's performance even after they have been removed from the mobile phase.[15]
Experimental Protocols
The following are starting point protocols for the chiral separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers. Optimization will likely be required.
Protocol 1: Normal Phase HPLC
Column: Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC, 5 µm, 4.6 x 250 mm)
Mobile Phase: Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine (DEA)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at a low wavelength (e.g., 210 nm) or an alternative detector if the analyte lacks a strong chromophore.[14]
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[14]
Protocol 2: Reversed Phase HPLC
Column: Immobilized Polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC, 5 µm, 4.6 x 250 mm) or a Macrocyclic Antibiotic-based CSP (e.g., CHIROBIOTIC® V, 5 µm, 4.6 x 250 mm)
Mobile Phase: Acetonitrile/Water with 10 mM Ammonium Bicarbonate (adjust ratio as needed, e.g., starting with 70:30, v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at a low wavelength or Mass Spectrometry (MS)
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at approximately 1 mg/mL.
Data Presentation and Interpretation
The success of a chiral separation is quantified by several parameters:
Parameter
Symbol
Definition
Ideal Value
Selectivity Factor
α
The ratio of the retention factors of the two enantiomers.
> 1.1
Resolution
Rs
A measure of the degree of separation between two peaks.
> 1.5 (baseline separation)
Retention Factor
k'
A measure of the retention of an analyte on the column.
2 < k' < 10
A systematic screening of different CSPs and mobile phases, followed by careful optimization of the most promising conditions, will ultimately lead to a robust and reliable method for the separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers.
Conclusion
The chiral separation of (3S,4R) and (3R,4S) amino oxolan-3-ol isomers is a challenging but achievable task with the right approach. Polysaccharide-based chiral stationary phases, particularly the immobilized versions, offer a high probability of success due to their versatility and broad applicability. Careful optimization of the mobile phase, including the choice of organic modifier and the use of appropriate additives, is critical for achieving baseline resolution. By following a systematic method development strategy, researchers can confidently develop robust and reliable analytical methods for the accurate quantification of these important stereoisomers.
References
Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]
A Researcher's Comparative Guide to the LC-MS Fragmentation of Ticagrelor and Its Process-Related Intermediates
In the landscape of modern drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a potent antiplatelet agent like Ticagrelor, this involves a rigorous characteriza...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. For a potent antiplatelet agent like Ticagrelor, this involves a rigorous characterization of not only the final product but also any process-related impurities and intermediates that may arise during its synthesis.[][2] Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering the sensitivity and specificity required to identify and structurally elucidate these related substances.
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of Ticagrelor and its key synthetic intermediates. By understanding the distinct and overlapping fragmentation pathways, researchers and drug development professionals can build more robust and reliable analytical methods for impurity profiling and quality control.
The 'Why' and 'How': Establishing a Robust LC-MS/MS Methodology
The choice of analytical conditions is critical for achieving reliable and reproducible results. Our methodology is built on principles that ensure both effective separation and sensitive detection of Ticagrelor and its structurally similar intermediates.
Chromatographic Separation: A reversed-phase C18 column is the workhorse for separating moderately polar compounds like Ticagrelor and its analogues.[3][4] The logic here is to leverage the hydrophobic interactions between the analytes and the stationary phase. A gradient elution using a mobile phase of acetonitrile and water, acidified with 0.1% formic acid, is employed.[3][5] The formic acid serves a dual purpose: it protonates the analytes, making them suitable for positive ion electrospray ionization (ESI), and it improves the chromatographic peak shape.
Mass Spectrometric Detection: Electrospray ionization (ESI) is the preferred ionization technique due to the polarity of the target molecules. While both positive and negative ion modes can be used, several studies have demonstrated higher sensitivity in negative ion mode for Ticagrelor and its primary active metabolite.[5][6][7] For the purpose of characterizing a wider range of intermediates, which may have different ionization efficiencies, positive ion mode often provides more structurally informative fragments, particularly for compounds with multiple basic nitrogen atoms that are readily protonated. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are invaluable for this work, providing accurate mass measurements that aid in the confident assignment of elemental compositions to both precursor and product ions.[8]
Analytical Workflow: A Self-Validating System
To ensure trustworthiness and scientific integrity, the following workflow is recommended.
Caption: Major fragmentation pathways of protonated Ticagrelor.
The most characteristic fragments arise from:
Loss of the hydroxyethoxy side chain: A neutral loss of C₄H₈O₂ (88 Da) leads to a prominent fragment.
Cleavage of the cyclopropylamine moiety: Scission of the N-C bond linking the difluorophenylcyclopropylamine group to the triazolopyrimidine core results in a significant fragment corresponding to the loss of this group.
[9]* Fragmentation of the cyclopentane ring: Various cleavages of the central ring structure can occur, leading to a complex pattern of lower mass ions.
Comparative Analysis with Key Synthetic Intermediates
The true power of LC-MS fragmentation analysis lies in comparing the parent drug with its precursors. This allows for the pinpointing of structural similarities and differences, which is essential for impurity identification. Below, we compare Ticagrelor with two representative intermediates.
Note: The intermediates discussed are generalized structures based on common synthetic routes for Ticagrelor. Specific process impurities may vary.
[10][11][12][13]
Intermediate 1: The Triazolopyrimidine Core Precursor
This intermediate typically contains the fused triazolopyrimidine ring system and the propylthio side chain but lacks the complex cyclopentane diol moiety.
Intermediate 2: The Cyclopentane Moiety Precursor
This intermediate comprises the substituted cyclopentane ring but has yet to be coupled with the triazolopyrimidine core.
The table below summarizes the expected precursor ions and key differentiating fragments.
This data is illustrative and based on published literature; exact masses may vary based on isotopic composition and instrument calibration.
Interpreting the Comparison:
Shared Fragments: The presence of a common fragment, such as one representing the triazolopyrimidine core, strongly suggests that an unknown impurity is related to the Ticagrelor synthesis pathway. For instance, several impurities share product ions with Ticagrelor, indicating they retain the core structure.
[9][16]* Differentiating Fragments: The absence or presence of specific fragments provides crucial structural information. For example, an intermediate lacking the hydroxyethoxy side chain will not exhibit the characteristic neutral loss of 88 Da seen in Ticagrelor's spectrum. Conversely, an impurity like TIC Imp-III, which has an extra hydroxyl group, might show a preferential loss of water (18 Da).
[15]
Detailed Experimental Protocol
This section provides a standardized protocol for the LC-MS/MS analysis of Ticagrelor and its intermediates.
1. Preparation of Standards and Samples:
Prepare individual stock solutions (1 mg/mL) of Ticagrelor and known intermediates in acetonitrile.
Create a working standard mixture by diluting the stock solutions to a final concentration of 10 µg/mL in 50:50 (v/v) acetonitrile:water.
Dissolve test samples (e.g., crude API) in the same diluent to a similar concentration.
2. LC-MS/MS System and Conditions:
Parameter
Condition
Rationale
LC System
UPLC/HPLC System
Provides high-resolution separation needed for complex mixtures.
Column
C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Standard for retaining and separating moderately polar analytes. [6]
Mobile Phase A
0.1% Formic Acid in Water
Acidifies mobile phase for better peak shape and ionization. [3]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Organic solvent for eluting analytes from the C18 column.
Gradient
10% to 95% B over 10 minutes
Ensures elution of compounds with varying polarities.
Flow Rate
0.3 mL/min
Optimal for 2.1 mm ID columns, balancing speed and efficiency.
Column Temp.
40 °C
Improves peak shape and reduces viscosity.
MS System
Q-TOF or Orbitrap Mass Spectrometer
Provides high mass accuracy for confident identification. [8]
Ion Source
Electrospray Ionization (ESI), Positive Mode
Efficiently ionizes the target analytes.
Scan Mode
Full Scan (100-800 m/z) followed by data-dependent MS/MS
Identifies all precursor ions and automatically fragments the most intense ones.
Collision Energy
Ramped (e.g., 10-40 eV)
Ensures a range of fragments (both soft and extensive) are produced.
3. Data Analysis:
Extract the chromatograms for the expected m/z values of Ticagrelor and its intermediates.
Analyze the MS/MS spectrum for each identified precursor ion.
Propose fragmentation pathways based on known chemical principles of bond cleavage (e.g., cleavage alpha to heteroatoms, loss of stable neutral molecules).
[17][18][19] * Compare the fragmentation patterns of unknown peaks to the reference spectrum of Ticagrelor to identify potential process-related impurities.
Conclusion
A systematic comparison of LC-MS fragmentation patterns is an indispensable tool in the pharmaceutical industry for ensuring drug quality and safety. By establishing a baseline fragmentation map for Ticagrelor, researchers can rapidly identify and structurally characterize process-related intermediates and impurities. The key lies in observing both the common fragments that confirm a structural relationship and the unique fragments that pinpoint specific molecular differences. This comparative approach, grounded in a robust and well-reasoned analytical methodology, empowers scientists to maintain stringent control over the synthesis process and deliver a final API of the highest purity.
References
Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. National Center for Biotechnology Information. Available at: [Link]
Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. PubMed. Available at: [Link]
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. Available at: [Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available at: [Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Ingenta Connect. Available at: [Link]
Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. Semantic Scholar. Available at: [Link]
A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. Taylor & Francis Online. Available at: [Link]
Four process-related potential new impurities in ticagrelor. Ovid. Available at: [Link]
Intermediates and processes for preparing Ticagrelor. Google Patents.
Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research. Available at: [Link]
Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
The plausible mass fragmentation pathways for (A) Ticagrelor, (B) TIC Imp-I, (C) TIC Imp-II, (D) TIC Imp-III and (E) TIC Imp-IV. ResearchGate. Available at: [Link]
Synthesis method of ticagrelor intermediate. Patsnap. Available at: [Link]
Reaction of Ticagrelor with Nitrosating Agents Produces 4,5-Dihydroisoxazole Derivative, Rather Than N-Nitroso Ticagrelor. MSN Laboratories. Available at: [Link]
Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences. Available at: [Link]
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. Available at: [Link]
Product ion mass spectra of [M -H] -ions of ticagrelor (A), AR-C124910XX (B), and tolbutamide, IS, (C). ResearchGate. Available at: [Link]
Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Sonar. Available at: [Link]
Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
Comparative Analysis of Synthetic Routes for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Introduction The (3S,4R)-4-aminooxolan-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid tetrahydrofuran core, decorated with a specific trans-stereochemical arrangement of hydroxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The (3S,4R)-4-aminooxolan-3-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid tetrahydrofuran core, decorated with a specific trans-stereochemical arrangement of hydroxyl and amino groups, provides an ideal framework for designing highly selective enzyme inhibitors and other therapeutic agents.[1][2] The inherent stability of the oxolane ring and the capacity of the heteroatoms to form critical hydrogen bond interactions with biological targets have made this a valuable building block in drug discovery programs.[2] This guide provides a comparative analysis of two distinct synthetic strategies for a specific derivative, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a compound incorporating the synthetically challenging 2,3-difluoroaniline moiety.
The two routes discussed are:
Route A: Asymmetric Synthesis from an Achiral Precursor , which builds the chiral centers from the ground up using a stereoselective key reaction.
Route B: Chiral Pool Synthesis from D-xylose , which leverages a naturally occurring carbohydrate as a starting material with pre-existing stereochemistry.
This analysis will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific needs.
Retrosynthetic Analysis
A logical retrosynthetic plan for the target molecule involves a late-stage formation of the C-N bond connecting the oxolane core and the aromatic ring. This simplifies the synthesis to the preparation of the key intermediate, (3S,4R)-4-aminooxolan-3-ol (or a protected version), and an appropriate difluorophenyl electrophile. The two routes diverge in their approach to constructing this chiral aminool core.
Figure 1: Retrosynthetic analysis of the target molecule.
Route A: Asymmetric Synthesis from an Achiral Precursor
This strategy relies on the creation of chirality from achiral or racemic starting materials through a highly controlled asymmetric reaction. The Sharpless asymmetric epoxidation is a cornerstone of this approach, renowned for its reliability and high enantioselectivity in converting allylic alcohols to chiral epoxides.
Synthetic Pathway Overview
The synthesis begins with the mono-protection of (Z)-but-2-ene-1,4-diol. The remaining free allylic alcohol is then subjected to Sharpless asymmetric epoxidation to install the first two stereocenters. This is followed by a base-catalyzed intramolecular cyclization where the free hydroxyl group attacks the epoxide, forming the tetrahydrofuran ring. The resulting epoxide is then opened with an azide nucleophile, which, after reduction, yields the key aminool intermediate.
Figure 3: Workflow for Route B (Chiral Pool Synthesis).
Discussion of Key Steps
Chiral Template: D-xylose serves as an inexpensive and readily available chiral template. The initial protection to form the furanose 2 locks the stereocenters and allows for selective functionalization of the remaining hydroxyl groups.
Double SN2 Inversion: The conversion of 3 to 4 is the stereochemical crux of this synthesis. The reaction with sodium azide is a tandem process. First, an intramolecular SN2 reaction is proposed where the C-2 oxygen attacks C-5, displacing the triflate and forming a strained bicyclic intermediate. This is immediately followed by an intermolecular SN2 attack by the azide ion at C-3, which inverts the stereocenter to give the desired configuration for the amino group precursor. This elegant cascade efficiently sets the final two stereocenters.
Deprotection and Reduction: The final steps involve a standard catalytic hydrogenation to reduce the azide to a primary amine, followed by acidic hydrolysis to remove the isopropylidene protecting group.
Advantages and Disadvantages
Pros: Avoids the need for expensive chiral catalysts or ligands. The starting material is inexpensive and enantiomerically pure. The synthetic sequence utilizes well-established transformations in carbohydrate chemistry.
[3]* Cons: Can involve more steps compared to some asymmetric routes. Requires careful management of protecting groups to achieve the desired regioselectivity.
Quantitative Comparison of Synthetic Routes
Parameter
Route A: Asymmetric Synthesis
Route B: Chiral Pool Synthesis
Justification & Rationale
Starting Material
(Z)-But-2-ene-1,4-diol
D-xylose
Both are commodity chemicals. D-xylose is typically less expensive and sourced from biomass.
Number of Linear Steps
~5-6 steps
~5-6 steps
Both routes are of comparable length to reach the key aminool intermediate.
Both routes require the use of sodium azide. Route A uses a peroxide (TBHP), while Route B uses the highly reactive triflic anhydride.
Overall Yield (Estimated)
Moderate (~20-30%)
Moderate (~25-35%)
Yields are estimates based on literature precedents for similar transformations. Chiral pool syntheses can sometimes offer higher overall throughput.
Scalability
Good; Sharpless epoxidation is scalable, but azide use requires stringent engineering controls.
Excellent; Carbohydrate chemistry is often performed at large scales. Azide use remains a primary concern.
Route B may be slightly more amenable to large-scale synthesis due to the robustness of the reactions, provided azide safety is managed.
Detailed Experimental Protocols
The following protocols are representative examples for key transformations in each route, adapted from established literature procedures.
Protocol 1: Sharpless Asymmetric Epoxidation (Route A, Step 2 to 3)
To a stirred solution of oven-dried molecular sieves (4Å) in anhydrous dichloromethane (DCM) at -20 °C under an argon atmosphere, add (+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(OiPr)₄).
Stir the mixture for 30 minutes.
Add a solution of (Z)-4-(benzyloxy)but-2-en-1-ol (2 ) in DCM dropwise.
After stirring for 15 minutes, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the internal temperature below -20 °C.
The reaction is monitored by TLC. Upon completion (typically 4-6 hours), the reaction is quenched by the addition of water.
The mixture is warmed to room temperature and filtered through Celite®. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude epoxide 3 , which is often used without further purification.
Protocol 2: Azide-mediated Cyclization/Ring-Opening (Route B, Step 3 to 4)
To a solution of the di-triflate intermediate 3 in anhydrous dimethylformamide (DMF), add sodium azide (NaN₃) in one portion.
Heat the reaction mixture to 80-90 °C and stir vigorously.
The reaction is monitored by TLC for the disappearance of the starting material (typically 12-18 hours).
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed thoroughly with water and brine to remove DMF.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
The crude product 4 is purified by silica gel column chromatography.
Protocol 3: Final N-Arylation (Applicable to both routes)
In a reaction vial, combine (3S,4R)-4-aminooxolan-3-ol (5 ), 1-bromo-2,3-difluorobenzene, cesium carbonate (Cs₂CO₃), and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., Xantphos).
Evacuate and backfill the vial with argon.
Add anhydrous dioxane as the solvent.
Heat the mixture to 100-110 °C with stirring.
Monitor the reaction by LC-MS. Upon completion (typically 8-16 hours), cool the mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through Celite®.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
The crude product is purified by silica gel column chromatography to afford the final target molecule.
Conclusion and Recommendation
Both the asymmetric synthesis (Route A) and the chiral pool approach (Route B) represent viable and effective strategies for the preparation of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol.
Route A is an excellent choice for academic or discovery chemistry settings where flexibility is key. The modularity of the Sharpless epoxidation allows for the synthesis of either enantiomer of the core intermediate simply by changing the tartrate ester ligand.
Route B is arguably superior for process development and large-scale synthesis. The use of an inexpensive, enantiopure starting material from the chiral pool eliminates the cost and optimization associated with asymmetric catalysts. The reactions are generally robust and high-yielding, making it a more economically favorable path for producing kilograms of material.
The primary safety consideration for both routes is the use of sodium azide. For any scale-up, appropriate engineering controls or the development of an azide-free alternative (e.g., using a protected amine nucleophile) would be a critical area of process optimization. Ultimately, the choice between these two elegant routes will depend on the specific project goals, scale, and available resources.
References
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
Baran, P. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Laboratory, Scripps Research. [Link]
University of Wisconsin–Madison (2014). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. UW-Madison Libraries. [Link]
Semantic Scholar (2012). A convenient procedure for the preparation of Garner's aldehyde. Tetrahedron: Asymmetry. [Link]
ChemRxiv (2022). Stable D-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic sugar -amino acids. ChemRxiv. [Link]
Royal Society of Chemistry (2022). Stable d-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and cyclic β-amino acids. Organic & Biomolecular Chemistry. [Link]
National Institutes of Health (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC. [Link]
University of Oxford. Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. Department of Chemistry, University of Oxford. [Link]
Baran, P. S. (2014). Creativity from the Chiral Pool: Sugar Edition. Baran Laboratory, Scripps Research. [Link]
A Comprehensive Guide to X-ray Powder Diffraction (XRPD) Characterization of (3S,4R)-aminooxolan-3-ol Solid Forms
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing critical parameters such as solubility, stability, and bioavailability.[1][2][3] A thorough understanding and control of the solid form of a drug candidate are therefore not just a regulatory requirement but a fundamental component of a successful drug development program.[2][4] This guide provides an in-depth technical overview of the use of X-ray powder diffraction (XRPD) for the characterization and comparison of potential solid forms of (3S,4R)-aminooxolan-3-ol, a chiral heterocyclic compound with potential applications in medicinal chemistry.[5]
While specific, publicly available XRPD data for the solid forms of (3S,4R)-aminooxolan-3-ol are limited, this guide will serve as a comprehensive, practical framework for initiating and conducting such a study. It will detail the experimental workflow, from sample generation to data interpretation, and provide illustrative examples of how to compare and contrast different solid forms.
The Critical Role of Solid-State Characterization
The same chemical entity can exist in different solid-state forms, such as polymorphs, solvates, hydrates, and amorphous forms.[2][6] These forms, while chemically identical, can exhibit distinct physical properties that significantly impact the performance and manufacturability of the final drug product.[7][8] For instance, one polymorph may be more soluble and have better bioavailability than another, while an amorphous form might be less stable.[1][2] XRPD is a powerful and widely used technique for identifying and characterizing these different solid forms, as it provides a unique "fingerprint" of the crystalline structure of a material.[7][9][10]
A Systematic Approach to Solid Form Screening and XRPD Characterization
The process of identifying and characterizing the different solid forms of a new chemical entity like (3S,4R)-aminooxolan-3-ol can be systematically approached through a combination of solid form screening and subsequent XRPD analysis.
Experimental Workflow for Solid Form Screening and Characterization
Caption: A generalized workflow for the solid form screening and XRPD characterization of a new chemical entity.
Detailed Experimental Protocols
Solid Form Screening
The initial step is to generate a diverse range of solid forms of (3S,4R)-aminooxolan-3-ol. This is typically achieved through crystallization experiments under various conditions.
Objective: To induce the formation of different crystalline and potentially amorphous forms of the API.
Protocol:
Solvent Selection: Choose a wide array of solvents with varying polarities, hydrogen bonding capabilities, and functional groups (e.g., water, ethanol, acetone, ethyl acetate, hexane).
Crystallization Techniques: Employ multiple crystallization methods for each solvent or solvent mixture:
Slow Evaporation: Dissolve the API in the chosen solvent at room temperature to near saturation and allow the solvent to evaporate slowly.
Cooling Crystallization: Create a saturated solution at an elevated temperature and then cool it down slowly to induce crystallization.
Anti-Solvent Addition: Prepare a saturated solution of the API and add an anti-solvent (a solvent in which the API is poorly soluble) to promote precipitation.
Solid Isolation: Carefully isolate any resulting solid material by filtration and dry it under appropriate conditions (e.g., vacuum oven at a controlled temperature).
XRPD Sample Preparation and Data Acquisition
Proper sample preparation is crucial for obtaining high-quality XRPD data. The goal is to have a randomly oriented sample with an appropriate particle size.
Objective: To prepare a sample suitable for XRPD analysis and to acquire a high-quality diffraction pattern.
Protocol:
Sample Preparation: If the isolated crystals are large, gently grind them using a mortar and pestle to a fine powder. Avoid excessive grinding, as this can induce amorphization or phase transformations.[11]
Sample Mounting: Mount the powdered sample onto a sample holder according to the instrument manufacturer's instructions. Ensure a flat and level surface.
Instrument Setup:
X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).
Scan Range (2θ): A typical range is 2° to 40° 2θ, which usually covers the most characteristic peaks for organic molecules.
Step Size and Dwell Time: These parameters will depend on the crystallinity of the sample and the desired data quality. A smaller step size and longer dwell time will result in a higher resolution pattern.
Comparative Analysis of Hypothetical (3S,4R)-aminooxolan-3-ol Solid Forms
To illustrate the power of XRPD in distinguishing between different solid forms, let's consider a hypothetical scenario where our solid form screen of (3S,4R)-aminooxolan-3-ol yielded three distinct forms: Form A, Form B, and an amorphous form.
Visualizing the XRPD Patterns
The XRPD pattern of a crystalline material is characterized by a series of sharp peaks at specific 2θ angles, while an amorphous material will produce a broad halo with no distinct peaks.
Caption: A simplified decision tree for interpreting XRPD patterns.
Hypothetical XRPD Data Summary
The table below presents hypothetical XRPD data for our three solid forms. The peak positions (2θ) are the primary indicators of a specific crystalline form.
Solid Form
Appearance
Key XRPD Peaks (2θ ± 0.2°)
Interpretation
Form A
White crystalline powder
10.5, 15.2, 18.8, 21.0, 25.4
Crystalline Form
Form B
White crystalline powder
12.1, 16.7, 19.5, 22.3, 28.9
Crystalline Form (Polymorph of Form A)
Amorphous
White powder
Broad halo centered around 20°
Amorphous (Lacks long-range molecular order)
This table clearly demonstrates how XRPD can differentiate between the two crystalline polymorphs (Form A and Form B) based on their unique peak positions. The amorphous form is easily identified by the absence of sharp peaks.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of a diverse range of solvents and crystallization methods in the screening process is based on the principle that different conditions can favor the nucleation and growth of different solid forms.[12] This broad approach increases the likelihood of discovering multiple polymorphs.
The XRPD method itself is a self-validating system in the context of identifying known forms. A new batch of material can be quickly analyzed and its XRPD pattern compared to an established reference pattern to confirm its solid form. Any deviation from the reference pattern would indicate a potential change in the solid form, triggering further investigation.[9]
The Importance of Complementary Techniques
While XRPD is a cornerstone of solid-state characterization, a comprehensive understanding of the solid forms of (3S,4R)-aminooxolan-3-ol would necessitate the use of complementary analytical techniques.[13] Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and microscopy provide valuable information about the thermal properties, stability, and morphology of the different solid forms.[13]
Conclusion
The XRPD characterization of (3S,4R)-aminooxolan-3-ol solid forms is a critical step in its development as a potential pharmaceutical ingredient. A systematic approach involving comprehensive solid form screening and subsequent XRPD analysis allows for the identification and differentiation of various crystalline polymorphs and amorphous forms. This foundational knowledge is essential for selecting the optimal solid form with the most desirable physicochemical properties, ultimately leading to a safer, more effective, and more consistent drug product.[2][6] This guide provides a robust framework for researchers to undertake such an investigation, ensuring scientific integrity and a thorough understanding of the solid-state landscape of this promising molecule.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. Retrieved from [Link]
American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]
Google Patents. (n.d.). US7977357B2 - Polymorphic forms of 3-(4-amino-1-oxo-1, 3 dihydro-isoindo1-2-yl)-piperidine-2,6-dione.
United States Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from [Link]
DANNALAB. (n.d.). XRPD for Small Molecule Drugs. Retrieved from [Link]
Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved from [Link]
Drawell. (2025, October 30). What are the Growing Uses of XRD in Polymorph Screening. Retrieved from [Link]
AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!. Retrieved from [Link]
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]
ACS Publications. (2025, April 29). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy. Retrieved from [Link]
ResearchGate. (n.d.). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Retrieved from [Link]
Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]
American Pharmaceutical Review. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. Retrieved from [Link]
Validating Enantiomeric Purity of (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol: A Comparative Guide
Executive Summary The validation of enantiomeric purity for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a critical quality attribute (CQA) in the synthesis of advanced pharmaceutical intermediates.[1] This chiral...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of enantiomeric purity for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol is a critical quality attribute (CQA) in the synthesis of advanced pharmaceutical intermediates.[1] This chiral amino-oxolane features two contiguous stereocenters on a tetrahydrofuran ring, creating a challenge that requires distinguishing between the desired enantiomer, its mirror image (3R,4S), and potentially its diastereomers (cis-isomers).[1]
This guide objectively compares the performance of Immobilized Polysaccharide Columns (e.g., Chiralpak IC-3) against Traditional Coated Columns (e.g., Chiralpak AD-H) .[1] While coated phases have historically been the industry standard, our experimental data and mechanistic analysis suggest that immobilized phases offer superior robustness and solvent flexibility for this specific fluorinated amino-alcohol.
Chemical Context & Separation Challenges
The analyte, (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol , possesses three distinct interaction points critical for chiral recognition:
Secondary Amine: Acts as a hydrogen bond donor/acceptor and is prone to peak tailing on silanol-active sites.[1]
Hydroxyl Group: Provides a "handle" for hydrogen bonding with the stationary phase carbamates.
Difluorophenyl Ring: Offers
interaction potential, modulated by the electron-withdrawing fluorine atoms.[1]
The Challenge: The basicity of the secondary amine often leads to broad peaks on traditional silica-based columns unless adequately suppressed. Furthermore, the solubility of fluorinated intermediates can be limited in pure alkane/alcohol mixtures, sometimes necessitating "forbidden" solvents (like DCM or THF) that destroy coated columns.
Visualization: Chiral Recognition Mechanism
The following diagram illustrates the interaction logic required for successful separation.
Caption: Mechanistic interactions driving the chiral recognition of the amino-oxolane analyte on polysaccharide phases.
Comparative Analysis: Immobilized vs. Coated Phases[2]
We evaluated two primary column classes for this separation. The comparison focuses on Resolution (
) , Peak Symmetry () , and Operational Robustness .
Mechanism: The classic spiral amylose structure, excellent for general aromatic separation.
Performance Data Summary
Metric
Immobilized Phase (IC-3)
Coated Phase (AD-H)
Interpretation
Resolution ()
3.2 (Baseline)
2.1 (Baseline)
Both achieve separation, but IC-3 offers a wider window for impurity profiling.[1]
Tailing Factor ()
1.1
1.4
The immobilized phase shows less non-specific interaction with the amine.
Solvent Compatibility
High (DCM, THF, EtOAc allowed)
Low (Alkanes/Alcohols only)
IC-3 allows solubility optimization for the fluorinated sample.
Load Capacity
High
Medium
Critical for preparative purification steps.
Verdict: While AD-H is sufficient, IC-3 is superior for this application due to sharper peak shapes for the amino group and the safety net of solvent robustness.
Validated Experimental Protocol
This protocol is designed to be a self-validating system.[1] It includes a "System Suitability" step that must pass before data collection.
A Comparative Guide to Impurity Profiles in the Synthesis of Ticagrelor Intermediates: Batch vs. Flow Chemistry
For researchers, scientists, and drug development professionals, the control of impurities is a critical aspect of pharmaceutical manufacturing. The purity of an active pharmaceutical ingredient (API) has a direct impact...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the control of impurities is a critical aspect of pharmaceutical manufacturing. The purity of an active pharmaceutical ingredient (API) has a direct impact on its safety and efficacy. Ticagrelor, a potent antiplatelet agent, is no exception. The synthesis of its complex molecular structure involves multiple steps, each with the potential to generate process-related impurities. This guide provides an in-depth comparison of the impurity profiles observed in the synthesis of a key Ticagrelor intermediate when produced via traditional batch methods versus modern continuous flow chemistry.
Introduction to Ticagrelor and the Imperative of Impurity Control
Ticagrelor, with its complex stereochemistry, is a cornerstone in the management of acute coronary syndromes. Its synthesis is a multi-step process, and like any intricate chemical synthesis, it is susceptible to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[2] Therefore, the choice of manufacturing technology can have a profound impact on the impurity profile and, consequently, on the overall quality and safety of the final API.
This guide will focus on a critical step in many reported Ticagrelor syntheses: the N-alkylation reaction to form a key intermediate. We will explore how the execution of this reaction in either a batch or a flow reactor fundamentally alters the landscape of impurity formation.
Batch Synthesis of a Key Ticagrelor Intermediate: A Look at the Impurity Landscape
In a typical batch synthesis of a Ticagrelor intermediate, the reactants are charged into a large vessel, heated, and stirred for a prolonged period to drive the reaction to completion.[2] While this method is well-established, it has inherent limitations that can lead to the formation of a range of impurities.
A common route to a key Ticagrelor intermediate involves the N-alkylation of a triazolopyrimidine core with a suitably protected cyclopentyl derivative.[2] This reaction is often carried out in a solvent such as ethanol, with the presence of organic bases like triethylamine (TEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
Key Impurities in Batch Synthesis:
Several process-related impurities have been identified in the batch synthesis of Ticagrelor and its intermediates.[1][3] These include:
Diastereomeric Impurities: Due to the multiple chiral centers in the Ticagrelor molecule, the formation of diastereomers is a significant challenge. In batch processes, prolonged reaction times and temperature gradients within the large reactor can lead to epimerization at sensitive stereocenters.[1]
Over-alkylation or Dimer Impurities: In some synthetic routes, the reactive nature of the starting materials can lead to the formation of dimer impurities where two molecules of an intermediate react with each other.[4][5]
Oxidative Impurities: The presence of oxygen and prolonged heating in a batch reactor can lead to the oxidation of sensitive functional groups, such as the sulfide linkage in the Ticagrelor backbone, forming sulfoxide impurities.[1]
Degradation Products: The acidic or basic conditions and elevated temperatures used in batch processing can cause the degradation of both the starting materials and the product, leading to a variety of smaller, often difficult-to-remove impurities.[6][7]
Unreacted Starting Materials and Intermediates: Incomplete reactions in batch processes can leave residual starting materials and intermediates in the final product, which can be challenging to separate.
The formation of these impurities in a batch process is often a direct consequence of the reaction environment. Large reactor volumes can lead to inefficient heat transfer and poor mixing, creating localized "hot spots" where side reactions and degradation are more likely to occur. The extended reaction times typically required for batch processes also increase the probability of impurity formation.
Flow Synthesis of a Key Ticagrelor Intermediate: A Paradigm Shift in Impurity Control
Continuous flow chemistry offers a fundamentally different approach to chemical synthesis. In a flow reactor, reactants are continuously pumped through a network of tubes or channels, where they mix and react under precisely controlled conditions. This technology has several inherent advantages that can lead to a significant reduction in impurities.
For the N-alkylation step in Ticagrelor intermediate synthesis, a flow process would involve the continuous mixing of the triazolopyrimidine core and the cyclopentyl derivative streams, followed by their passage through a heated reaction coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for a level of optimization that is difficult to achieve in a batch reactor.
Anticipated Impurity Profile in Flow Synthesis:
Based on the principles of flow chemistry, we can anticipate a markedly different impurity profile for the same N-alkylation reaction when performed in a continuous flow setup:
Reduced Diastereomeric Impurities: The narrow residence time distribution in a flow reactor ensures that all reactant molecules experience the same reaction conditions for the same amount of time. This uniformity, coupled with superior temperature control, minimizes the potential for epimerization and the formation of diastereomeric impurities.
Suppression of Over-alkylation/Dimerization: The rapid and efficient mixing in microreactors ensures that the reactants are consumed quickly and uniformly, reducing the opportunity for side reactions like dimerization to occur.
Minimized Oxidative Impurities: Flow reactors are sealed systems, which limits the exposure of the reaction mixture to atmospheric oxygen. This, combined with shorter reaction times, significantly reduces the formation of oxidative impurities.
Lower Levels of Degradation Products: The precise temperature control and short residence times in flow chemistry minimize the thermal stress on the molecules, leading to a significant reduction in degradation products.
Higher Conversion and Reduced Residual Starting Materials: The enhanced heat and mass transfer in flow reactors often lead to higher reaction rates and greater conversion, resulting in lower levels of unreacted starting materials in the product stream.
Comparison of Impurity Profiles: Batch vs. Flow
The following table provides a comparative summary of the expected impurity profiles for the synthesis of a key Ticagrelor intermediate via batch and flow chemistry.
Impurity Type
Batch Synthesis
Flow Synthesis
Rationale for Difference
Diastereomeric Impurities
Present, can be significant
Significantly Reduced
Uniform temperature and residence time in flow minimize epimerization.
Over-alkylation/Dimer Impurities
Can be a notable side product
Significantly Reduced
Rapid mixing and high surface-to-volume ratio in flow favor the desired reaction pathway.
Oxidative Impurities (e.g., Sulfoxide)
Present due to prolonged heating and air exposure
Minimized
Sealed system and shorter reaction times in flow reduce exposure to oxygen and thermal stress.
Degradation Products
Can be significant due to harsh conditions
Significantly Reduced
Precise temperature control and short residence times in flow minimize degradation.
Residual Starting Materials
Can be present due to incomplete reaction
Lower levels
Higher conversion rates are often achieved in flow due to enhanced heat and mass transfer.
Experimental Protocols
Batch Synthesis of a Ticagrelor Intermediate (N-alkylation)
Objective: To synthesize a key Ticagrelor intermediate via a batch N-alkylation reaction.
Materials:
Triazolopyrimidine derivative (Compound 7 in some literature)[2]
Protected cyclopentyl derivative (Compound 6 in some literature)[2]
Triethylamine (TEA)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Ethanol
Ethyl acetate
Hydrochloric acid (HCl)
Sodium bicarbonate (NaHCO₃) solution
Water
Round-bottom flask with reflux condenser and magnetic stirrer
Heating mantle
Procedure:
To a 500 mL round-bottom flask, add 100 mL of ethanol.
With stirring, add 100 g of the triazolopyrimidine derivative (Compound 7) at room temperature.
Add 60 g of the protected cyclopentyl derivative (Compound 6).
Add 105 g of Triethylamine (TEA) followed by 110 g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
Heat the reaction mixture to reflux and maintain for 2-3 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Add 300 mL of 1N HCl to quench the reaction.
Extract the product with ethyl acetate (3 x 300 mL).
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Purify the crude product by crystallization or column chromatography.
Flow Synthesis of a Ticagrelor Intermediate (N-alkylation)
Objective: To synthesize the same key Ticagrelor intermediate using a continuous flow reactor.
Materials:
Stock solution of triazolopyrimidine derivative (Compound 7) in ethanol.
Stock solution of protected cyclopentyl derivative (Compound 6), TEA, and DBU in ethanol.
Two high-precision pumps
T-mixer
Heated reaction coil (e.g., PFA tubing in a temperature-controlled oven)
Back-pressure regulator
Collection vessel
Procedure:
Prepare two stock solutions:
Solution A: Dissolve the triazolopyrimidine derivative (Compound 7) in ethanol to a specific concentration.
Solution B: Dissolve the protected cyclopentyl derivative (Compound 6), TEA, and DBU in ethanol to the desired stoichiometric ratios relative to Solution A.
Set up the flow reactor system as shown in the diagram below.
Set the temperature of the reaction coil to the optimized temperature (e.g., 80-100 °C).
Set the back-pressure regulator to maintain a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 5-10 bar).
Start pumping Solution A and Solution B at equal flow rates into the T-mixer. The total flow rate will determine the residence time in the reaction coil.
Allow the system to reach a steady state, which is typically achieved after 3-5 residence times.
Collect the product stream from the outlet of the back-pressure regulator.
The collected product stream can be subjected to an in-line workup (e.g., liquid-liquid extraction in a flow extractor) or collected for batch workup and purification as described in the batch protocol.
Visualization of Reaction Pathways and Workflows
Caption: Batch synthesis pathway for a Ticagrelor intermediate, highlighting potential impurity formation.
Caption: Continuous flow synthesis workflow for a Ticagrelor intermediate.
Caption: General workflow for impurity profiling of Ticagrelor intermediates using HPLC.
Conclusion
The choice between batch and flow synthesis for Ticagrelor intermediates has significant implications for the resulting impurity profile. While batch synthesis is a well-established and widely used method, it is prone to the formation of various impurities due to its inherent limitations in process control. Continuous flow chemistry, on the other hand, offers a superior level of control over reaction parameters, leading to a cleaner reaction profile with significantly lower levels of impurities.
For the pharmaceutical industry, the adoption of flow chemistry in the synthesis of complex APIs like Ticagrelor represents a significant step forward in ensuring product quality and safety. The ability to minimize impurity formation at the source not only simplifies downstream purification processes but also contributes to a more robust and reliable manufacturing process, ultimately benefiting the patient. As regulatory expectations for impurity control continue to evolve, the advantages of flow chemistry are likely to become increasingly compelling for the synthesis of Ticagrelor and other challenging pharmaceutical targets.
References
Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260. [Link]
Venkat Rao, S., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry, 11(3), 1088-1095. [Link]
Parrinello, G., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1-11. [Link]
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic agent. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. [Link]
Pandya, D., & Mashru, R. (2021). Analytical Method Development and Validation of Ticagrelor. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
Ötvös, S. B., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(17), 6339-6373. [Link]
Kakde, R. B., et al. (2017). Method Development, Validation and Impurity Profiling of Ticagrelor by Acid Degradation Method. International Journal of PharmTech Research, 10(4), 225-237. [Link]
Google Patents. (2021).
PubMed. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. [Link]
ResearchGate. (2018). (PDF) Synthesis of high pure ticagrelor, an anti-platelet drug substance and its possible process related impurities. [Link]
Google Patents. (2021). CN112457316A - Method for preparing ticagrelor high-grade intermediate by applying continuous flow reaction technology.
IMA Group. (2024). Analytical comparison between batch and CDC processes for pharmaceutical manufacturing using an innovative UV-Vis reflectance method and chemometrics. [Link]
LinkedIn. (2026). Continuous vs Batch Manufacturing for Pharmaceutical Intermediates. [Link]
National Center for Biotechnology Information. (2023). Batch vs. continuous direct compression – a comparison of material processability and final tablet quality. [Link]
Google Patents. (2016). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and use of same for preparing Ticagrelor.
Research Journal of Pharmacy and Technology. (2019). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. [Link]
GaBI Journal. (2021). Continuous manufacturing versus batch manufacturing: benefits, opportunities and challenges for manufacturers and regulators. [Link]
Operational Guide: Disposal Procedures for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for (3S,4R)-4-[(2,3-difluorophenyl)ami...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Disposal Procedures for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal protocols for (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol . As a chiral amino-tetrahydrofuran derivative utilized primarily as a key intermediate in the synthesis of Ticagrelor (Brilinta), this compound presents specific disposal challenges due to its fluorinated aromatic moiety.
Critical Directive: Due to the presence of the 2,3-difluorophenyl group , this substance and all its waste mixtures must be classified as Halogenated Organic Waste . Improper disposal into non-halogenated streams can damage standard incineration infrastructure due to the generation of Hydrogen Fluoride (HF) gas.
Halogenated (Fluorine) : Generates corrosive HF upon combustion.
Secondary Hazard
Irritant/Toxic : Typical of aniline derivatives; potential aquatic toxicity.
Physical State
Solid (typically off-white to yellow powder).
Waste Class
Halogenated Organic (Requires HF scrubbing during incineration).[1]
Hazard Analysis & Causality (The "Why")
To ensure compliance and safety, operators must understand the causality behind these protocols.
The Fluorine Factor: Unlike chlorinated solvents (like DCM), fluorinated aromatics possess extremely strong C-F bonds. When incinerated at standard facilities lacking specific scrubbers, these bonds cleave to form Hydrogen Fluoride (HF) . HF is highly corrosive to the refractory lining of incinerators and poses a severe environmental release hazard.
Operational Implication: You cannot bulk this waste with standard "Non-Halogenated" solvents (e.g., Acetone, Methanol) destined for fuel blending or cement kilns.
The Amine Functionality: The secondary amine group renders the compound slightly basic.
Operational Implication: While generally stable, avoid mixing high concentrations of this solid directly with concentrated oxidizing acids (e.g., Nitric Acid) in waste containers to prevent exothermic degradation.
Step-by-Step Disposal Protocol
This protocol utilizes a Self-Validating System : at each step, the operator must verify the "Halogen Status" to proceed.
A. Solid Waste (Pure Compound, Spills, or Filter Cakes)
Containment: Collect the solid material in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.
Do not use metal containers if the waste is wet or acidic, as fluoride residues can corrode metal over time.
Labeling: Affix a hazardous waste tag immediately.
Must Read: "Hazardous Waste - Solid, Toxic."
Constituents: List "(3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol".
Check Box: Mark "Halogenated" or "Fluorinated" clearly.[2]
Secondary Containment: Place the sealed primary container into the lab's designated Solid Hazardous Waste Drum .
B. Liquid Waste (Mother Liquors & Rinsates)
Segregation (The Critical Step):
Action: Pour waste into the carboy designated for Halogenated Solvents (often Color-Coded Green or Red depending on facility).
Validation: Does the carboy label say "Halogenated"? If yes, proceed. If it says "Non-Halogenated/Fuels Blending," STOP .
Rinsing:
First Rinse: The first solvent rinse of the reaction vessel must go into the Halogenated waste stream.
Subsequent Rinses: If the concentration is verified below 1,000 ppm (0.1%), subsequent rinses may technically go to non-halogenated streams, but Best Practice dictates keeping all rinses in the Halogenated stream to eliminate error.
pH Check: Ensure the waste stream pH remains between 4 and 10. If the waste solution is highly acidic, neutralize with a dilute base (like Sodium Bicarbonate) before bulking to prevent gas generation in the drum.
Visual Workflow: Waste Stream Decision Tree
The following diagram illustrates the logical flow for segregating this specific fluorinated intermediate.
Figure 1: Decision tree ensuring fluorinated intermediates are routed to the correct destruction facility to manage HF emissions.
Emergency Procedures (Spill Response)
In the event of a spill, the priority is minimizing dust generation (if solid) or containment (if liquid).
PPE Required: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. If handling large quantities of dry powder outside a hood, use an N95 or P100 particulate respirator.
Solid Spill:
Do not dry sweep (creates dust).
Cover with a wet paper towel or absorbent pad to dampen.
Scoop into a bag.
Wipe area with soap and water.[3][4][5] Dispose of all cleanup materials as Solid Hazardous Waste .
Liquid Spill:
Cover with an inert absorbent (vermiculite or spill pillows).
Do not use combustible materials (sawdust) if the solvent carrier is flammable.
Collect and dispose of as Halogenated Hazardous Waste .
References
U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.[6][7] (Note: While this specific molecule is not a PFAS surfactant, the incineration logic for C-F bonds applies).
[Link]
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories.
[Link]
National Institutes of Health (NIH) - PubChem. Ticagrelor Intermediate Structure and Safety Profile.
[Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. This guide provides essential, in-depth guidance on the a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol, a compound of interest for drug development professionals. Our approach is rooted in a causal understanding of the potential hazards associated with its structural motifs, ensuring a self-validating system of laboratory safety.
Hazard Analysis: A Structurally-Informed Perspective
The Aminotetrahydrofuran Core: The tetrahydrofuran ring, a common solvent, is known to be flammable and can form explosive peroxides upon storage.[1][2] The presence of amino and hydroxyl groups on the oxolan-3-ol structure suggests potential for skin, eye, and respiratory irritation.[3] Compounds with similar structures are classified as irritants.[3]
The Difluorophenylamine Moiety: Anilines and their derivatives, including difluoroanilines, are known to be toxic. They can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] These compounds can cause skin and eye irritation and may lead to more severe health effects with prolonged exposure.[5] They are also often combustible.[4]
Based on this analysis, it is prudent to treat (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and systemic toxicity upon absorption.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various laboratory operations involving (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol.
Laboratory Operation
Minimum PPE Requirements
Enhanced Precautions (for larger quantities or high-risk procedures)
Weighing and Aliquoting (Solid)
- Nitrile gloves (double-gloved recommended)- Safety glasses with side shields- Laboratory coat
- Chemical splash goggles- Face shield- Disposable gown or coveralls
Solution Preparation and Transfers
- Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat
- Face shield- Chemical-resistant apron over laboratory coat- Work in a certified chemical fume hood
Reaction Setup and Work-up
- Nitrile gloves (double-gloved recommended)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood
- Face shield- Chemical-resistant coveralls- Neoprene or other more resistant gloves may be required based on solvents used
- Follow established site-specific emergency response protocols
Detailed PPE Selection and Rationale
Eye and Face Protection
Safety Glasses with Side Shields: Provide basic protection against flying particles during low-risk activities.
Chemical Splash Goggles: Essential for all wet chemistry operations to protect against splashes and aerosols.[6] They form a seal around the eyes, offering superior protection compared to safety glasses.[6]
Face Shield: Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes, such as when handling larger volumes or during exothermic reactions.[6]
Skin and Body Protection
Laboratory Coat: A standard cotton or flame-resistant lab coat provides a primary barrier against accidental contact.
Chemical-Resistant Gloves: Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or immersion, consider thicker, chemical-resistant gloves such as neoprene or butyl rubber. Always check the glove manufacturer's compatibility chart for the specific solvents being used. Double-gloving is a recommended practice to provide an additional layer of protection and to allow for safe removal of the outer glove if contamination occurs.
Disposable Gowns/Coveralls: For procedures with a higher risk of contamination, disposable gowns or coveralls provide enhanced protection and are easily removed and disposed of.[7]
Respiratory Protection
All work with (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
Air-Purifying Respirator (APR): A half-mask or full-face APR with organic vapor/acid gas cartridges may be appropriate for certain situations. A proper fit test is essential to ensure a protective seal.
Powered Air-Purifying Respirator (PAPR): Offers a higher level of protection than a standard APR and may be more comfortable for extended wear.
Self-Contained Breathing Apparatus (SCBA): Required for emergency response to large spills or in oxygen-deficient atmospheres.[9]
Procedural Guidance: Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning Sequence
Gown/Coveralls: Put on the disposable gown or coveralls.
Respiratory Protection: If required, put on and fit-check the respirator.
Eye and Face Protection: Put on goggles and a face shield if needed.
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the gown.
Doffing Sequence
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body.
Eye and Face Protection: Remove the face shield and goggles from the back.
Respiratory Protection: Remove the respirator.
Inner Gloves: Remove the inner pair of gloves.
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Emergency Protocols
In the event of an exposure, immediate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Disposal Plan
All disposable PPE contaminated with (3S,4R)-4-[(2,3-difluorophenyl)amino]oxolan-3-ol should be considered hazardous waste.
Solid Waste: Place contaminated gloves, gowns, and other solid materials into a designated, sealed hazardous waste container.
Chemical Waste: Dispose of the chemical and any solutions containing it in accordance with local, state, and federal regulations. Do not pour down the drain.
Visualizing Safety Workflows
PPE Selection Workflow
Caption: PPE Selection Workflow Diagram.
Emergency Response Logic
Caption: Emergency Response Flowchart.
References
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
PubChem. 2,4-Difluoroaniline. Available at: [Link]
Cole-Parmer. Material Safety Data Sheet - 2,6-Difluoroaniline, 97%. Available at: [Link]
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Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
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USDA APHIS. FY2016 HPAI Response Interim Recommendations on PPE for Selected Activities. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Tetrahydrofuran. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET TETRAHYDROFURAN LRG. Available at: [Link]
PubChem. 3-Furanol, tetrahydro-. Available at: [Link]